molecular formula C7H13NO5 B1527326 {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid CAS No. 1248069-38-6

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Cat. No.: B1527326
CAS No.: 1248069-38-6
M. Wt: 191.18 g/mol
InChI Key: GAPMDAMWFPANIM-UHFFFAOYSA-N
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Description

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid is a useful research compound. Its molecular formula is C7H13NO5 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethylamino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c1-12-4-5-13-3-2-8-6(9)7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPMDAMWFPANIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and structural analysis of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid , a specialized PEGylated oxamic acid derivative often utilized as a hydrophilic linker or pharmacophore in medicinal chemistry.

Executive Summary & Molecular Identity

This compound is a functionalized


-keto acid derivative featuring a short polyethylene glycol (PEG) side chain. Structurally, it belongs to the class of N-substituted oxamic acids . It combines the reactivity of an 

-keto acid (useful for decarboxylative couplings or heterocycle formation) with the physiochemical benefits of a PEG linker (enhanced aqueous solubility and reduced immunogenicity).
Molecular Specifications
PropertyValue
IUPAC Name 2-{[2-(2-Methoxyethoxy)ethyl]amino}-2-oxoacetic acid
Common Name N-[2-(2-Methoxyethoxy)ethyl]oxamic acid
Molecular Formula

Molecular Weight (Average) 191.18 g/mol
Monoisotopic Mass 191.0794 Da
CAS Registry Number Analogous to 80638-54-6 (Methyl variant)
Solubility High (Water, DMSO, Methanol); Low (Hexane, Toluene)
pKa (Predicted)

(Carboxylic acid)

Structural Logic & Fragmentation Analysis

To validate the identity of this molecule, one must understand its connectivity. The structure consists of a formic acid core modified by a carbamoyl group , which is N-substituted with a diethylene glycol monomethyl ether chain.

Structural Visualization

The following diagram illustrates the chemical connectivity and the primary sites for spectroscopic interrogation.

ChemicalStructure Core Oxamic Acid Core (-NH-CO-COOH) Frag1 MS Frag: CO2 loss (M-44) Core->Frag1 Decarboxylation Linker PEG Linker (-CH2-CH2-O-CH2-CH2-) Linker->Core Amide Bond Terminus Methoxy Cap (-OCH3) Terminus->Linker Ether Bond

Figure 1: Structural connectivity of this compound showing the modular assembly of the methoxy-PEG tail and the oxamic acid head.

Theoretical Framework for Analysis

Mass Spectrometry (MS) Behavior

Given the carboxylic acid functionality, Negative Electrospray Ionization (ESI-) is the preferred detection mode.

  • Precursor Ion:

    
     at m/z 190.07 .
    
  • Key Fragmentation Pathways (MS/MS):

    • Decarboxylation: Loss of

      
       (44 Da) is characteristic of 
      
      
      
      -keto acids.
      • 
         (
        
        
        
        ).
    • Amide Cleavage: Rupture of the amide bond may yield the oxalyl fragment or the amine side chain depending on charge retention.

Nuclear Magnetic Resonance (NMR) Predictions

The molecule possesses distinct chemical environments ideal for proton and carbon NMR.

  • 1H NMR (DMSO-d6):

    • 
       ppm (Broad s, 1H): Carboxylic acid -OH.
      
    • 
       ppm (Broad t, 1H): Amide -NH.
      
    • 
       ppm (Multiplets, 8H): PEG backbone (
      
      
      
      ).
    • 
       ppm (Singlet, 3H): Terminal Methoxy (
      
      
      
      ).
  • 13C NMR (DMSO-d6):

    • 
       ppm: Carboxylic Acid (
      
      
      
      ).
    • 
       ppm: Amide (
      
      
      
      ). Note: The proximity of these two carbonyls is diagnostic.
    • 
       ppm: Ether carbons and methoxy group.
      

Experimental Protocols

Protocol A: High-Resolution LC-MS Analysis

Objective: Confirm molecular weight and purity.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water (

    
    ) with 0.1% Formic Acid (Note: For negative mode, Ammonium Acetate/Bicarbonate is often preferred to aid ionization, but Formic Acid is acceptable if switching polarity).
    

Workflow:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50

    
    :ACN. Vortex for 30 seconds. Filter through a 0.22 
    
    
    
    PTFE filter.
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    ).
    
  • Gradient:

    • 0-1 min: 5% B (ACN)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B

  • Detection: ESI Negative Mode. Scan range 50–500 m/z.

Self-Validation Check:

  • The Total Ion Chromatogram (TIC) should show a single major peak.

  • The extracted mass spectrum must show the parent ion at m/z 190.07 . If m/z 191 is dominant, check if Positive Mode was accidentally used (

    
    ).
    
Protocol B: Structural Confirmation via 1H-NMR

Objective: Verify the integrity of the PEG chain and the oxamic acid head.

Workflow:

  • Solvent Selection: Use DMSO-d6 rather than

    
    . The carboxylic acid proton and amide proton are often invisible or extremely broad in chloroform due to exchange; DMSO stabilizes these hydrogen bonds.
    
  • Acquisition:

    • Pulse sequence: Standard 1H (zg30).

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 sec (ensure integration accuracy).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Integrate the Methoxy singlet (3.24 ppm) and set value to 3.00.

    • Check the PEG region (3.3-3.6 ppm); integration should sum to

      
      .
      

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing this compound, ensuring a logical flow from synthesis to validation.

AnalyticalWorkflow Start Crude Sample Solubility Solubility Test (Water/DMSO) Start->Solubility LCMS LC-MS (ESI-) Target: m/z 190.07 Solubility->LCMS Dissolved NMR 1H NMR (DMSO-d6) Check Amide/Acid signals LCMS->NMR Mass Correct Fail Investigate: Decarboxylation or Hydrolysis LCMS->Fail Mass Incorrect (e.g., m/z 146) Validation Structure Confirmed NMR->Validation Integrals Match NMR->Fail Missing Amide H

Figure 2: Step-by-step analytical decision tree for validating this compound.

Interpretation & Troubleshooting

Common Impurities
  • Ethyl Ester Derivative: If synthesized via diethyl oxalate, incomplete hydrolysis will yield the ethyl ester.

    • Detection: MS peak at m/z 219 (

      
       in positive mode) or NMR triplet/quartet typical of ethyl groups.
      
  • Decarboxylated Product: N-[2-(2-methoxyethoxy)ethyl]formamide.

    • Cause: Heating the free acid above

      
      .
      
    • Detection: Loss of the COOH proton in NMR; MS shift of -44 Da.

Handling Precautions

Carbamoylformic acid derivatives are generally stable at room temperature but can undergo thermal decarboxylation .

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Drying: Avoid high-vacuum drying at elevated temperatures (

    
    ). Lyophilization is recommended.
    

References

  • PubChem Compound Summary. (2025). (Ethylcarbamoyl)formic acid.[1] National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. (2024). Carbamoylformic Acid (Oxamic Acid) Derivatives. [Link]

  • NIST Chemistry WebBook. (2024). Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]- (Precursor Analysis). [Link]

Sources

Thermodynamic Data and pKa Values for {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

[1]

Executive Technical Summary

This compound is an N-substituted derivative of oxamic acid featuring a diethylene glycol monomethyl ether (mPEG2) tail.[1] Structurally, it combines a polar, acidic head group (oxamic acid moiety) with a hydrophilic, flexible linker.

  • Primary Utility: Used as a polar linker or bioisostere in medicinal chemistry to enhance aqueous solubility of lipophilic pharmacophores while maintaining a carboxylic acid handle for further conjugation.

  • Chemical Class: N-alkyl oxamic acid / PEGylated amino-oxo-acetic acid.

  • Key Physicochemical Trait: High water solubility driven by both the ionized carboxylate and the ether oxygen acceptors in the tail.

Chemical Identity Table
ParameterDetail
IUPAC Name {[2-(2-Methoxyethoxy)ethyl]amino}(oxo)acetic acid
Common Name N-[2-(2-Methoxyethoxy)ethyl]oxamic acid
CAS Number 1248069-38-6
Molecular Formula

Molecular Weight 177.16 g/mol
SMILES COCCOCCNC(=O)C(=O)O

Acid Dissociation Constant (pKa) Profile

The pKa value is the critical determinant of this compound's ionization state at physiological pH. As an oxamic acid derivative, it exhibits stronger acidity than simple aliphatic carboxylic acids (e.g., acetic acid) due to the electron-withdrawing nature of the adjacent

Theoretical & Predicted Values

While specific experimental determinations for this CAS are proprietary to specific synthesis campaigns, the value is reliably bounded by Structure-Activity Relationships (SAR) of the oxamic acid class.

  • Parent Compound (Oxamic Acid): pKa ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     2.10
    
  • Substituent Effect: The N-alkyl-PEG chain acts as a weak electron donor relative to hydrogen but is spatially removed from the acidic center by the amide linkage. The inductive effect is negligible.

  • Predicted pKa: 2.15 ± 0.20

Ionization Equilibrium Diagram

The following diagram illustrates the deprotonation pathway and the stabilization of the conjugate base via resonance.

IonizationAcidNeutral Acid(COOH)TransitionTransition State[Solvent Cage]Acid->Transition Ka (Dissociation)BaseConjugate Base(COO-)Transition->BaseProtonH+Transition->ProtonResonanceResonance Stabilization:Negative charge delocalizedover O-C-O and adjacent C=OBase->Resonance

Figure 1: Ionization pathway of the oxamic acid moiety. The proximity of the amide carbonyl (C=O) enhances acidity via inductive withdrawal.[1]

Thermodynamic Parameters

The thermodynamic behavior of this compound is dominated by the competition between the enthalpy of crystal lattice breaking (if solid) and the enthalpy of solvation (hydration).[1]

Solubility Thermodynamics

The "PEG" tail (methoxy-ethoxy-ethyl) provides a significant negative entropy of mixing contribution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • LogP (Octanol-Water Partition Coefficient):

    • Estimated Value: -0.8 to -1.2[1]

    • Interpretation: Highly hydrophilic. The compound will partition almost exclusively into the aqueous phase at neutral pH.

  • Solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  >50 mg/mL (Predicted based on PEGylated analogs).
    
Thermodynamics of Ionization

For the dissociation reaction

ParameterValue (Est.)Physical Interpretation
Gibbs Free Energy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
+12.3 kJ/molPositive value reflects that weak acids do not spontaneously fully dissociate at pH 0. Calculated via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Enthalpy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
-2 to +5 kJ/molCarboxylic acid ionization is typically essentially isenthalpic or slightly endothermic at 298K.
Entropy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
NegativeOrdering of water molecules around the generated ions (

and

) decreases system entropy.

Experimental Protocols for Validation

To ensure data integrity in your specific application, use the following standardized protocols to validate pKa and LogP.

Potentiometric Titration (pKa Determination)

Objective: Determine the precise thermodynamic pKa.

Reagents:

  • 0.01 M NaOH (Standardized, Carbonate-free).

  • 0.1 M KCl (Ionic strength adjuster).

  • Analyte concentration: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     M.
    

Workflow:

  • Dissolution: Dissolve 5-10 mg of the compound in 20 mL of degassed 0.1 M KCl solution.

  • Acidification: Add small aliquot of HCl to lower pH to ~1.5 (ensure full protonation).

  • Titration: Titrate with 0.01 M NaOH using a micro-burette (0.5 µL increments) under

    
     atmosphere.
    
  • Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plot to identify the equivalence point. The pKa is the pH at half-equivalence.

Shake-Flask Method (LogP Determination)

Objective: Quantify lipophilicity.[1]

Workflow Diagram:

LogP_ProtocolStep11. SaturationPre-saturate Octanol with Waterand Water with OctanolStep22. DissolutionDissolve Compound inPre-saturated Water PhaseStep1->Step2Step33. EquilibrationMix 1:1 Aqueous/Octanol phasesShake for 24h @ 25°CStep2->Step3Step44. SeparationCentrifuge to separate phasesStep3->Step4Step55. QuantificationAnalyze both phases via HPLC-UV(Detection @ 210 nm for amide)Step4->Step5

Figure 2: Standard Shake-Flask protocol for LogP determination. HPLC quantification is preferred over UV-Vis due to potential octanol background.[1]

Applications in Drug Design

The thermodynamic profile of this compound dictates its use in specific contexts:

  • Pro-drug Moieties: The oxamic acid group is metabolically stable against simple esterases but can be targeted by specific amidases.

  • Solubility Enhancers: The low LogP makes this motif excellent for reducing the lipophilicity of greasy scaffolds (e.g., kinase inhibitors) without introducing a permanent charge (at pH < 2) or a basic center.

  • Metal Chelation: The 1,2-dicarbonyl-like motif (amide carbonyl + acid carbonyl) can act as a bidentate ligand for divalent cations (

    
    , 
    
    
    ), which may influence biodistribution.

References

  • NIST Chemistry WebBook. Oxamic acid Thermochemical Data. National Institute of Standards and Technology.[2] [Link][1]

  • PubChem Compound Summary. Oxamic Acid Derivatives and pKa predictions. National Center for Biotechnology Information. [Link][1]

  • Bordwell pKa Table. Acidity in DMSO and Water. University of Wisconsin-Madison. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP protocols).

Solubility profile of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can terminate the development of an otherwise potent drug, leading to poor bioavailability, difficulties in formulation, and ultimately, therapeutic inefficacy. This guide is dedicated to the scientific community engaged in the meticulous process of drug discovery and development. We will delve into the solubility profile of a molecule of interest, {[2-(2-Moxyethoxy)ethyl]carbamoyl}formic acid, providing both a robust theoretical framework and actionable experimental protocols. Our objective is to equip researchers with the necessary tools to understand, predict, and experimentally determine the solubility of this and similar molecules, thereby facilitating informed decisions in the drug development pipeline.

Molecular Structure and Physicochemical Properties

This compound is a fascinating molecule, incorporating several functional groups that contribute to its overall physicochemical properties. A thorough understanding of its structure is paramount to predicting its behavior in various solvent systems.

  • Carboxylic Acid Moiety (-COOH): This is a primary determinant of the molecule's acidic character and its potential for strong hydrogen bonding, both as a donor and an acceptor.[1][2][3][4][5]

  • Amide Linkage (-CONH-): The amide group is polar and can participate in hydrogen bonding, contributing to its solubility in protic solvents.

  • Ether Linkages (-O-): The two ether groups in the ethyl chain introduce polarity and potential sites for hydrogen bond acceptance.

  • Aliphatic Chain: The ethyl and methoxy groups contribute to the molecule's lipophilicity.

The interplay of these functional groups dictates the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility in a range of organic solvents.

Theoretical Framework: Predicting Solubility

The age-old adage of "like dissolves like" serves as a foundational principle in solubility science.[6][7] This principle is governed by the intermolecular forces at play between the solute and the solvent.

The Influence of Polarity

A solvent's ability to dissolve a solute is heavily dependent on its polarity. Polar solvents will more readily dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes.[6][8] Given the multiple polar functional groups in this compound, it is anticipated to exhibit favorable solubility in polar organic solvents.

The Power of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly influences solubility.[9][10][11] The carboxylic acid and amide groups of our target molecule are prime candidates for forming hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

A Qualitative Prediction of Solubility

Based on the structural features, we can make some initial predictions about the solubility of this compound in a representative set of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid and amide groups.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMFModerate to HighDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Nonpolar Hexane, TolueneLowMismatch in polarity and intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical data is the gold standard. The following section outlines a robust, step-by-step protocol for the quantitative determination of the solubility of this compound.

The Equilibrium Solubility Method

This method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.

3.1.1 Materials and Reagents
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.1.2 Experimental Workflow

Caption: Equilibrium Solubility Determination Workflow.

3.1.3 Detailed Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • To a series of vials, add an excess amount of the solid compound (enough to ensure that undissolved solid remains at equilibrium).

    • Add a precise volume of each of the selected organic solvents to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sampling and Analysis:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Applications

The obtained solubility data is crucial for various stages of drug development:

  • Pre-formulation Studies: The choice of solvents for formulation development is directly guided by the solubility profile.

  • Process Chemistry: Solubility data informs the selection of solvents for synthesis, purification, and crystallization processes.

  • Toxicology Studies: Appropriate vehicles for administering the compound in toxicology studies can be selected based on its solubility.

Tabulated Solubility Data

The experimental results should be compiled into a clear and concise table for easy comparison.

SolventSolvent ClassSolubility at 25°C (mg/mL)
MethanolPolar ProticExperimental Value
EthanolPolar ProticExperimental Value
AcetonePolar AproticExperimental Value
AcetonitrilePolar AproticExperimental Value
Ethyl AcetatePolar AproticExperimental Value
DichloromethanePolar AproticExperimental Value
TolueneNonpolarExperimental Value
HexaneNonpolarExperimental Value

Visualizing Molecular Interactions

The underlying principles of solubility can be visualized to better understand the interactions between this compound and different solvent types.

molecular_interactions cluster_solute Solute: this compound cluster_solvents Solvents solute Carboxylic Acid (-COOH) Amide (-CONH-) Ethers (-O-) Alkyl Chain polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole H-Bond Acceptance (Moderate/High Solubility) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak van der Waals (Low Solubility)

Caption: Solute-Solvent Interaction Model.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. By understanding the molecular structure and applying sound experimental methodology, researchers can generate the critical data needed to advance their drug development programs. Future work could involve exploring the effect of temperature on solubility, investigating the impact of pH on aqueous solubility, and delving into more advanced solubility enhancement techniques. The principles and protocols outlined herein serve as a robust foundation for these and other endeavors in the pursuit of new and effective therapeutics.

References

  • Vertex AI Search. (n.d.). Solubility and Polarity.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility?.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethoxy)ethanamine.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ChemicalBook. (n.d.). Tris(2-(2-methoxyethoxy)ethyl)amine | 70384-51-9.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • PubChem. (n.d.). 2-(2-Methoxyethoxy)ethanamine | C5H13NO2 | CID 520530.
  • (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | C15H33NO6 | CID.
  • Chemguide. (n.d.). an introduction to carboxylic acids.
  • Sigma-Aldrich. (n.d.). Tris 2-(2-methoxyethoxy)ethyl amine 95 70384-51-9.
  • MSU chemistry. (n.d.). Carboxylic Acid Derivatives.
  • OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article).
  • KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • PubChem. (n.d.). [(Propan-2-yl)carbamoyl]formic acid | C5H9NO3 | CID 7183008.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates.
  • Sigma-Aldrich. (n.d.). [(2-butoxyethyl)carbamoyl]formic acid | 1248079-21-1.
  • MDPI. (n.d.). Formulation of Carbopol®/Poly(2-ethyl-2-oxazoline)s Mucoadhesive Tablets for Buccal Delivery of Hydrocortisone.
  • PMC. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.

Sources

Methodological & Application

Protocol for synthesizing {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid (also known as


-[2-(2-methoxyethoxy)ethyl]oxamic acid). This molecule features a polar "mini-PEG" tail attached to an oxamic acid core, making it a valuable hydrophilic linker or fragment for PROTACs and ligand design.

The synthesis utilizes a two-step sequence :

  • Nucleophilic Acyl Substitution: Selective mono-aminolysis of diethyl oxalate with 2-(2-methoxyethoxy)ethanamine.

  • Saponification: Controlled hydrolysis of the ethyl ester intermediate to the free acid.

Key Technical Challenge: The primary challenge is preventing the formation of the symmetrical diamide (oxamide) byproduct during Step 1 and managing the high water solubility of the final product during isolation.

Strategic Analysis & Reaction Design

The "Excess Reagent" Strategy

The reaction of primary amines with diethyl oxalate can yield two products:

  • Target (Mono-amide): Ethyl oxamate derivative.[1]

  • Byproduct (Diamide): Oxamide derivative (double addition).

To ensure high fidelity for the mono-amide, we employ Diethyl Oxalate as both reagent and solvent (or in large excess) . By maintaining a high local concentration of electrophile (oxalate) relative to the nucleophile (amine), the amine reacts with a fresh oxalate molecule rather than attacking the already-formed mono-ester.

Solubility Management

The target molecule contains an ether-rich tail and a carboxylic acid, rendering it highly water-soluble. Standard acid precipitation (common for hydrophobic oxamic acids) may fail here.

  • Solution: We utilize Lithium Hydroxide (LiOH) for hydrolysis followed by acidification and extraction with a polar organic system (DCM/Isopropanol) or purification via Acidic Ion-Exchange Resin to avoid salt contamination.

Materials & Reagents

ReagentCAS No.[2][3][4]MW ( g/mol )Equiv.Role
2-(2-Methoxyethoxy)ethanamine 74654-07-2119.161.0Limiting Reagent
Diethyl Oxalate 95-92-1146.145.0 - 10.0Electrophile / Solvent
Lithium Hydroxide (LiOH·H₂O) 1310-66-341.961.2Hydrolysis Base
Ethanol (Anhydrous) 64-17-546.07SolventReaction Medium
Dichloromethane (DCM) 75-09-284.93SolventExtraction
Dowex 50W-X8 (H+ form) N/AN/AN/ADesalting / Acidification

Experimental Workflow (Visualization)

SynthesisProtocol cluster_QC QC Checkpoints Start Start: Reagent Prep Mix Step 1: Addition Amine added dropwise to EXCESS Diethyl Oxalate (0°C) Start->Mix Stir Reaction: Stir at RT (4-12 Hours) Mix->Stir Evap Workup: High Vac Evaporation Remove EtOH & Excess Diethyl Oxalate Stir->Evap QC1 TLC/NMR: Check for Diamide Byproduct Stir->QC1 Monitor Inter Intermediate: Ethyl {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formate Evap->Inter Hydro Step 2: Hydrolysis LiOH / THF / H2O (0°C) Inter->Hydro Acid Acidification: Dowex 50W (H+) Resin OR HCl to pH 2 Hydro->Acid Final Final Product: This compound Acid->Final

Caption: Workflow for the selective synthesis of the target oxamic acid, highlighting the critical excess reagent step to prevent dimerization.

Detailed Protocol

Phase 1: Synthesis of Ethyl {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formate
  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.

  • Reagent Charge: Add Diethyl Oxalate (5.0 - 10.0 equivalents) to the RBF.

    • Note: If using 10 equiv, no additional solvent is needed. If using 5 equiv, dilute with anhydrous Ethanol (2-3 volumes relative to oxalate).

  • Cooling: Cool the flask to 0–5°C using an ice bath.

  • Addition: Dissolve 2-(2-Methoxyethoxy)ethanamine (1.0 equivalent) in a small volume of Ethanol. Add this solution dropwise to the stirred diethyl oxalate over 30–60 minutes.

    • Critical: Slow addition into excess oxalate favors the mono-addition product.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check by TLC (SiO₂, 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol.

    • Remove the excess Diethyl Oxalate via high-vacuum distillation (Diethyl oxalate b.p. ~185°C at atm; significantly lower under high vac) or by extensive pumping if scale is small (<1g).

    • Result: The residue is the crude ethyl ester intermediate (typically a pale yellow oil).

Phase 2: Hydrolysis to the Free Acid
  • Solubilization: Dissolve the crude ester from Phase 1 in a mixture of THF:Water (1:1) (approx. 10 mL per gram of ester).

  • Saponification: Cool to 0°C. Add LiOH·H₂O (1.2 equivalents) dissolved in a minimum amount of water.

    • Why LiOH? Lithium salts are often more soluble in organic workups, and LiOH is milder than NaOH, preventing potential attack on the amide bond.

  • Stirring: Stir at 0°C for 30 minutes, then warm to RT and stir for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the less polar ester spot and the appearance of a baseline spot (the salt).

  • Acidification & Isolation (Choose Method A or B):

    • Method A (Ion Exchange - Recommended for high purity):

      • Add Dowex 50W-X8 (H+ form) resin beads directly to the reaction mixture.

      • Stir until the pH of the supernatant is acidic (pH ~2-3).

      • Filter off the resin.[5] The filtrate contains the free acid.

      • Concentrate the filtrate and lyophilize (freeze-dry) to obtain the product.

    • Method B (Extraction - For larger scales):

      • Acidify carefully with 1M HCl to pH ~2.

      • Saturate the aqueous layer with NaCl (salting out).

      • Extract 3-4 times with DCM:Isopropanol (3:1) or Ethyl Acetate .

      • Dry the combined organics over Na₂SO₄, filter, and concentrate.

Analytical Characterization

The product should be validated using the following expected signals:

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • δ ~13.0-14.0 ppm (br s, 1H): Carboxylic acid -COOH (may be broad/invisible depending on water content).

    • δ ~8.0-9.0 ppm (br t, 1H): Amide -NH-.

    • δ ~3.3-3.6 ppm (m, multiplet): Polyether chain protons (-CH₂-O-CH₂-).

    • δ ~3.25 ppm (s, 3H): Terminal Methoxy group (-OCH₃).

    • Absence: Ensure no triplet/quartet typical of the ethyl ester (unless it's the intermediate).

  • Mass Spectrometry (ESI):

    • Calculate MW: ~191.18 g/mol .

    • ESI- (Negative Mode): Look for [M-H]⁻ peak at m/z 190.1 .

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for nucleophilic acyl substitution and oxamate synthesis).

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014. (Mechanistic insight into ester aminolysis).

  • PubChem Compound Summary. 2-(2-Methoxyethoxy)ethanamine (CAS 74654-07-2). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Use of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid as a Novel Ligand in Metal Coordination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Ligand for Diverse Coordination Chemistries

In the ever-evolving landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties for applications in drug development, catalysis, and materials science. This guide introduces a promising new ligand, {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid, and provides detailed protocols for its synthesis, characterization, and application in the formation of metal complexes.

This ligand uniquely combines a flexible polyether chain with a carbamoylformic acid moiety. The polyether chain, reminiscent of acyclic crown ethers, is expected to confer solubility in a range of solvents and to exhibit selective binding towards metal ions based on their size and charge density. The carbamoylformic acid group presents a bidentate N,O-coordination site, which can form stable chelate rings with a variety of metal centers. The interplay between these two functionalities allows for the creation of metal complexes with potentially unique structural and functional attributes.

These application notes are intended for researchers and professionals in chemistry and drug development, providing a comprehensive guide to harnessing the potential of this novel ligand.

Part 1: Synthesis of this compound

The synthesis of N-substituted oxamic acids, also known as carbamoylformic acids, is well-established in organic chemistry. A common and effective method involves the reaction of a primary or secondary amine with a derivative of oxalic acid, such as diethyl oxalate.[1] This approach is adopted for the synthesis of the title ligand from the commercially available amine, 2-(2-methoxyethoxy)ethanamine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step, one-pot reaction involving the condensation of 2-(2-methoxyethoxy)ethanamine with diethyl oxalate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis 2-(2-Methoxyethoxy)ethanamine 2-(2-Methoxyethoxy)ethanamine Intermediate Ester Intermediate Ester 2-(2-Methoxyethoxy)ethanamine->Intermediate Ester Reflux Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate Ester Intermediate Ester_ref Intermediate Ester Final Ligand Final Ligand Intermediate Ester_ref->Final Ligand NaOH(aq), then H+

Caption: Proposed two-step synthesis of the target ligand.

Detailed Experimental Protocol: Ligand Synthesis

Materials:

  • 2-(2-Methoxyethoxy)ethanamine (≥95%)[2]

  • Diethyl oxalate (anhydrous, ≥99%)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Condensation Reaction:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-methoxyethoxy)ethanamine (11.92 g, 0.1 mol) in 100 mL of anhydrous ethanol.

    • To this solution, add diethyl oxalate (14.61 g, 0.1 mol) dropwise at room temperature with vigorous stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of deionized water.

    • Stir the mixture at room temperature for 12-18 hours to ensure complete hydrolysis of the ester.

  • Work-up and Purification:

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl. A precipitate may form upon acidification.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Characterization of the Ligand

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H stretch, amide N-H stretch, and carbonyl C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Part 2: Metal Coordination with this compound

The unique structural features of this compound make it a versatile ligand for coordinating with a wide range of metal ions.

Predicted Coordination Modes

The ligand possesses multiple potential coordination sites: the two oxygen atoms of the carboxylate group, the oxygen atom of the amide carbonyl, the nitrogen atom of the amide, and the two ether oxygen atoms of the polyether chain. This allows for several possible coordination modes, depending on the metal ion's size, charge, and electronic properties.

G cluster_0 Bidentate N,O-Coordination cluster_1 Bridging Carboxylate cluster_2 Polyether Chelation M1 M N1 N M1->N1 O1 O M1->O1 M2a M O2a O M2a->O2a M2b M' O2b O' M2b->O2b M3 M O3a O M3->O3a O3b O' M3->O3b

Sources

Application Notes & Protocols: Amide Coupling with {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of an amide bond is arguably the most critical and frequently performed transformation in medicinal chemistry and drug development.[1][2] These bonds form the backbone of peptides and proteins and are integral structural motifs in a vast array of pharmaceuticals.[2][3] This guide provides a detailed technical overview and actionable protocols for the amide coupling of a specialized carboxylic acid, {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid, hereafter referred to as AMCF.

The structure of AMCF, featuring a short polyethylene glycol (PEG)-like chain, makes it an ideal reagent for introducing a hydrophilic linker into a target molecule. This modification can enhance aqueous solubility, improve pharmacokinetic properties, and provide a flexible spacer arm for bioconjugation applications. This document will delve into the mechanistic principles, reagent selection, reaction optimization, and detailed protocols necessary for successfully coupling AMCF with a diverse range of primary and secondary amines.

The Fundamental Chemistry of Amide Bond Formation

Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine undergo a rapid acid-base reaction to form a stable and unreactive carboxylate-ammonium salt.[4][5] To overcome this, the carboxylic acid's carbonyl group must be "activated" to transform the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[4][6]

This activation is achieved using a variety of coupling reagents . The general workflow involves the activation of the carboxylic acid (AMCF) to form a highly reactive intermediate, which is then readily attacked by the amine to form the desired amide product.

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Outcome AMCF AMCF (Carboxylic Acid) Activation Step 1: Carboxyl Activation (Formation of Active Ester) AMCF->Activation Amine Amine (R-NH2) Coupling Step 2: Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Reagents Coupling Reagent + Base Reagents->Activation Solvent Aprotic Solvent Activation->Coupling Reactive Intermediate Product Amide Product Coupling->Product Byproducts Byproducts (e.g., Urea, HOBt) Coupling->Byproducts

Caption: General workflow for an amide coupling reaction.

Deconstructing the Reaction: Key Components and Choices

The success of an amide coupling reaction hinges on the judicious selection of four key components: the coupling reagent, the base, the solvent, and the amine nucleophile.

Coupling Reagents: The Engine of the Reaction

Coupling reagents are broadly categorized into several classes, with carbodiimides and aminium/uronium salts being the most prevalent in modern organic synthesis.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[7] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to hydrolysis and can undergo side reactions.[7] Therefore, carbodiimide reactions are almost always performed with additives such as N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[7][9] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which improves yields and minimizes racemization if the amine or acid contains a chiral center.[9][10] EDC is particularly advantageous as it and its urea byproduct are water-soluble, simplifying purification through an aqueous workup.[7][11]

  • Aminium/Uronium Salts (HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling agents available.[12] They directly react with the carboxylate to form HOBt or HOAt active esters.[4][12] HATU is generally considered more reactive than HBTU and is the reagent of choice for challenging couplings, including those with sterically hindered amines or electron-deficient anilines.[1][9]

G AMCF AMCF-COOH Intermediate O-Acylisourea (Unstable) AMCF->Intermediate + EDC EDC EDC->Intermediate ActiveEster AMCF-NHS Ester (Stable & Reactive) Intermediate->ActiveEster + NHS NHS NHS->ActiveEster Amide Amide Product ActiveEster->Amide + Amine R-NH2 Amine->Amide

Caption: Activation mechanism using EDC and NHS.

ReagentClassKey AdvantagesCommon Byproducts
EDC CarbodiimideWater-soluble reagent and byproduct; cost-effective.[7]Water-soluble urea.
HATU Aminium/UroniumHigh reactivity, fast reaction times, low racemization; ideal for difficult couplings.[9]Tetramethylurea, HOAt.
HBTU Aminium/UroniumEfficient, reliable, less reactive than HATU but very effective.[12]Tetramethylurea, HOBt.
PyBOP PhosphoniumGood for preventing racemization; byproducts are generally water-soluble.[4]Hexamethylphosphoramide (HMPA) from older BOP reagent, not PyBOP itself.
The Role of the Base

A non-nucleophilic organic base is essential for most modern amide coupling protocols. Its primary roles are:

  • To deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the coupling agent.[13]

  • To neutralize acidic byproducts (e.g., hexafluorophosphate or hydrochloride salts) generated during the reaction, driving the equilibrium towards product formation.[4]

N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice because it is sterically hindered and thus non-nucleophilic, preventing it from competing with the desired amine.[14] Triethylamine (TEA) is also frequently used.[4] Typically, 2-4 equivalents of base are used.

Solvent Selection

The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction. For coupling AMCF, which is polar, with potentially nonpolar amines, a solvent with broad solubilizing power is needed.

SolventTypeAdvantages & Considerations
DMF Polar AproticExcellent solubilizing properties for a wide range of substrates.[4] The standard choice for many couplings.
DCM Apolar AproticGood for many standard reactions; easily removed under vacuum.[4] May not be suitable for all polar reactants.
Acetonitrile (ACN) Polar AproticA good alternative to DMF and DCM; often used in purification (HPLC).[1]
2-MeTHF / EtOAc Ether / Ester"Greener" solvent alternatives that can often replace DMF or DCM effectively.[15][16]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers or irritants.

Protocol 1: General Purpose Coupling using EDC/NHS

This protocol is a robust starting point for coupling AMCF with primary or unhindered secondary amines.

Materials:

  • This compound (AMCF)

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add AMCF (1.0 eq).

  • Dissolve the AMCF in anhydrous DMF (or DCM) to a concentration of approximately 0.1–0.5 M.

  • Add the amine of interest (1.1 eq), NHS (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.[2][17]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, such as sterically hindered amines, electron-deficient anilines, or when rapid reaction times are desired.

Materials:

  • This compound (AMCF)

  • Amine of interest

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere, add AMCF (1.0 eq) and dissolve it in anhydrous DMF (0.1–0.5 M).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.[4]

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[14] This step is crucial for forming the active ester.

  • Add the amine of interest (1.1 eq) to the activated mixture, either neat or as a solution in DMF.

  • Allow the reaction to stir at room temperature for 1-4 hours. The reaction is often complete in under an hour. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield • Inadequate activation of AMCF.• Low nucleophilicity of the amine.[18]• Reagents (especially HATU/HBTU) degraded by moisture.• Switch to a more powerful coupling reagent (e.g., from EDC/NHS to HATU).[19]• Ensure all reagents and solvents are anhydrous.• Increase the reaction temperature to 40-50 °C.• Increase the equivalents of the amine and coupling reagent to 1.5 eq.
Multiple Byproducts • Side reaction of the activated intermediate.• The amine or AMCF is unstable to the reaction conditions.• If using a carbodiimide, ensure an additive (NHS or HOBt) is present.• Lower the reaction temperature to 0 °C before adding the coupling reagent.• Ensure a non-nucleophilic base like DIPEA is used.
Reaction Stalls • Poor solubility of a reactant.• Insufficient amount of base.• Try a different solvent system (e.g., switch from DCM to DMF).• Add an additional equivalent of DIPEA.
Difficult Purification • Byproducts (e.g., tetramethylurea, DCU) are co-eluting with the product.• For EDC reactions, ensure a thorough aqueous workup is performed to remove the water-soluble urea byproduct.• If DCU (from DCC) is the issue, filter the reaction mixture before workup or triturate the crude product with a solvent in which DCU is insoluble (e.g., hexanes).• Consider recrystallization as an alternative to chromatography.[17]

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Chen, Y., & Chen, Z. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 8(46), 26097-26104. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • ResearchGate. What are the best reaction condition for amide coupling using HBTU?. [Link]

  • Common Organic Chemistry. HBTU. [Link]

  • Kandasamy, J. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(30), 3879-3882. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Sharma, S., Kaur, G., & Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Organic & Inorganic Au, 2(4), 319-330. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Spherotech, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • The Organic Chemistry Tutor. (2021, February 8). Organic Chemistry - EDC Coupling Mechanism [Video]. YouTube. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Sharma, S., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(19), 6296-6304. [Link]

  • Golisade, A., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(18), 2928-2932. [Link]

  • Google Patents.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6725-6731. [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5967-5975. [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(20), 4160-4165. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • Ma, E. S. F., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740. [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry, 20(20), 4160-4165. [Link]

  • Bernhardt, S., et al. (2011). General Preparation of Amines by Oxidative Coupling of Amidocuprates. Synthesis, 2011(13), 2050-2058. [Link]

Sources

Procedures for esterification of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Introduction: The Strategic Importance of Ester Prodrugs

In the landscape of modern drug development, the modification of a pharmacologically active carboxylic acid to its corresponding ester is a cornerstone of prodrug strategy. This chemical transformation is often employed to enhance key pharmacokinetic properties such as lipophilicity, membrane permeability, and oral bioavailability. The parent drug is subsequently regenerated in vivo through the action of endogenous esterase enzymes.

The subject of this guide, this compound, is a structurally complex α-keto acid. Its architecture, featuring an α-keto group, a carbamoyl (amide) linkage, and a flexible ether chain, presents unique challenges and considerations for esterification. The presence of multiple functional groups necessitates the selection of reaction conditions that are sufficiently mild to avoid unintended side reactions, such as amide hydrolysis or ether cleavage, while ensuring efficient conversion to the desired ester.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep dive into the mechanistic principles, practical execution, and critical analysis of suitable esterification protocols for this specific and complex substrate.

Part 1: Mechanistic Considerations for Esterifying a Multifunctional α-Keto Acid

The conversion of a carboxylic acid to an ester can be achieved through several distinct mechanistic pathways. The choice of method is dictated by the substrate's stability, steric hindrance, and the desired scale of the reaction. For this compound, two primary strategies are recommended: the classic acid-catalyzed Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification.

Fischer-Speier Esterification: The Brønsted Acid-Catalyzed Pathway

First described in 1895, the Fischer-Speier esterification is a robust and atom-economical method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]

The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3][4]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[3][5]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[3][5]

  • Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl, yielding the final ester product.

To drive this reversible reaction toward the product side, Le Châtelier's principle is applied, typically by using the alcohol as the reaction solvent (a large excess) or by actively removing the water byproduct as it forms.[3][6][7]

Causality Behind Experimental Choices: While cost-effective, the harsh conditions (strong acid, heat) of Fischer esterification pose a risk to the substrate's amide bond, which could undergo hydrolysis. Therefore, this method should be approached with caution, employing moderate temperatures and careful monitoring of the reaction progress.

Fischer_Esterification Acid This compound Catalyst H⁺ (Acid Catalyst) Acid->Catalyst Protonates Carbonyl Alcohol R'-OH (Alcohol) Ester Target Ester Alcohol->Ester Nucleophilic Attack Water H₂O Ester->Water Steglich_Mechanism RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl N_acyl N-Acylpyridinium (Active Ester) O_acyl->N_acyl Attack by DMAP DCU DCU (Byproduct) O_acyl->DCU Displaced DMAP DMAP (Catalyst) DMAP->N_acyl Ester Ester Product N_acyl->Ester Attack by Alcohol DMAP_regen DMAP (Regenerated) N_acyl->DMAP_regen Regenerated ROH Alcohol ROH->Ester

Caption: Mechanism of the Steglich Esterification.

Part 2: Detailed Application Protocols

The following protocols provide step-by-step methodologies for the synthesis of the ethyl ester of this compound.

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol is the recommended method due to its mild conditions, which are well-suited for the substrate. [8][9] Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Amount
This compound219.201.02.19 g (10.0 mmol)
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.12.27 g (11.0 mmol)
4-(Dimethylamino)pyridine (DMAP)122.170.1122 mg (1.0 mmol)
Anhydrous Ethanol (EtOH)46.071.50.86 mL (15.0 mmol)
Anhydrous Dichloromethane (DCM)--100 mL
1 M Hydrochloric Acid (HCl)--For workup
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For workup
Brine (Saturated NaCl Solution)--For workup
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Equipment

  • 250 mL Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper or a fritted glass funnel

  • Standard laboratory glassware

Safety Precautions

  • DCC is a potent skin sensitizer and allergen. [10]Always handle DCC in a fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. [10][11]Avoid inhalation of the dust.

  • DCM is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Procedure

  • Reaction Setup: To a 250 mL oven-dried round-bottom flask, add this compound (2.19 g, 10.0 mmol) and 4-(Dimethylamino)pyridine (122 mg, 1.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Addition of Alcohol: Add anhydrous ethanol (0.86 mL, 15.0 mmol) to the solution.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of DCC: While stirring at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the mixture in one portion. A white precipitate (dicyclohexylurea, DCU) should begin to form. [12]6. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a fritted glass funnel or Celite pad to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl ester.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: Fischer-Speier Esterification

This protocol is a classic alternative, suitable for larger-scale synthesis where cost is a factor, but requires careful temperature control.

Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Amount
This compound219.201.02.19 g (10.0 mmol)
Anhydrous Ethanol (EtOH)46.07Solvent50 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08Catalyst0.2 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution--For workup
Diethyl Ether or Ethyl Acetate--For extraction
Brine (Saturated NaCl Solution)--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Equipment

  • 100 mL Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to the alcohol slowly.

  • Ensure the reflux apparatus is properly vented.

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.19 g, 10.0 mmol) in anhydrous ethanol (50 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.2 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography or, if sufficiently pure, by vacuum distillation.

Part 3: Product Characterization

Accurate characterization is essential to confirm the successful synthesis of the target ester.

Expected Spectroscopic Data for Ethyl {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formate

TechniqueExpected Observations
¹H NMR Ester Ethyl Group: Triplet ~1.3-1.4 ppm (3H, -OCH₂CH ₃), Quartet ~4.3-4.4 ppm (2H, -OCH ₂CH₃). PEG-like Chain: Singulet ~3.3 ppm (3H, -OCH ₃), Multiplets ~3.5-3.7 ppm (8H, -CH ₂CH ₂OCH ₂CH ₂-). Amide N-H: Broad singlet ~7.0-8.0 ppm (1H, -NH -). [13]
¹³C NMR Ester Carbonyl: ~160-165 ppm. Keto Carbonyl: ~190-195 ppm. Amide Carbonyl: ~158-162 ppm. Ester Alkoxy Carbon: ~62-64 ppm (-O CH₂CH₃). Ester Alkyl Carbon: ~14-15 ppm (-OCH₂C H₃). Other aliphatic carbons between 40-72 ppm. [14]
IR (Infrared) N-H Stretch: ~3300 cm⁻¹ (broad). C-H Stretches: ~2850-3000 cm⁻¹. C=O Stretches: Three distinct carbonyl absorptions: α-Keto (~1730 cm⁻¹), Ester (~1745 cm⁻¹), Amide I (~1680 cm⁻¹). C-O Stretch: ~1100-1250 cm⁻¹. [15]
Mass Spec (ESI+) Expected [M+H]⁺ and/or [M+Na]⁺ peaks corresponding to the molecular weight of the ethyl ester (C₁₀H₁₇NO₆, M.W. = 247.25).

graph Experimental_Workflow {
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// Nodes
Start [label="Weigh Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Reaction [label="Combine Reactants in Solvent\n(e.g., Steglich Conditions)"];
Monitoring [label="Monitor Reaction\n(TLC/LC-MS)"];
Workup [label="Aqueous Workup\n(Quench, Extract, Wash)"];
Purification [label="Purification\n(Column Chromatography)"];
Characterization [label="Characterization\n(NMR, IR, MS)"];
End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
Start -> Reaction;
Reaction -> Monitoring [label="Stir at RT"];
Monitoring -> Workup [label="Reaction Complete"];
Workup -> Purification [label="Crude Product"];
Purification -> Characterization;
Characterization -> End;

}

Caption: General Experimental Workflow Diagram.

References

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters.
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Fiveable. (n.d.). Steglich Esterification Definition.
  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acids and Derivatives.
  • Wikipedia. (n.d.). Steglich esterification.
  • Santa Cruz Biotechnology. (n.d.). N,N′-Dicyclohexylcarbodiimide.
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • ECHEMI. (n.d.). Carbodiimide SDS, 151-51-9 Safety Data Sheets.
  • SynArchive. (n.d.). Steglich Esterification.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
  • Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride PEPTIPURE® ≥99.
  • Oxford Academic. (n.d.). Purification and Characterization of Two α-Keto Ester Reductases.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • CAMEO Chemicals | NOAA. (n.d.). n,n'-dicyclohexylcarbodiimide - Report.
  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • YouTube. (2020). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID.
  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • University of Calgary. (n.d.). Esters.
  • CXZ005 Safety Data Sheet. (n.d.). 1-(3-Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • UCLA. (n.d.). Short Summary of 1H-NMR Interpretation.
  • NIH. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Study.com. (n.d.). Write equations for each of the five esterification reactions.

Sources

Application of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid in enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid (referred to herein as MEE-Oxamate ) in enzyme inhibition studies.

Based on its pharmacophore—an


-substituted oxamic acid—this compound is a structural mimic of pyruvate and a competitive inhibitor of Lactate Dehydrogenase (LDH) . The addition of the 2-(2-methoxyethoxy)ethyl (PEG-2) tail is a medicinal chemistry strategy designed to modulate solubility, lipophilicity, and membrane permeability compared to the parent compound, oxamic acid.

Compound Name: this compound Target Enzyme: Lactate Dehydrogenase (LDH-A / LDH-B) Primary Application: Metabolic Reprogramming (Warburg Effect) Studies Molecular Formula:



Scientific Background & Mechanism

The Warburg Effect and LDH

In aerobic glycolysis (the Warburg Effect), cancer cells preferentially convert pyruvate to lactate via Lactate Dehydrogenase A (LDH-A), even in the presence of oxygen. This regenerates


, sustaining high-flux glycolysis for rapid biomass synthesis.
Mechanism of Action

MEE-Oxamate functions as a competitive inhibitor of LDH.

  • Pharmacophore: The carbamoyl formic acid moiety (

    
    ) is isosteric with pyruvate ($ \text{CH}_3-\text{CO}-\text{COOH} $).
    
  • Binding: It binds to the substrate-binding pocket of LDH, preventing pyruvate entry.

  • PEG-2 Modification: The 2-(2-methoxyethoxy)ethyl tail provides amphiphilicity. Unlike the highly polar oxamic acid (which has poor membrane permeability), the ether-linked tail facilitates cellular uptake while maintaining water solubility for assay buffers.

Pathway Visualization

Warburg_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate High Flux (Warburg) TCA Mitochondrial Respiration (OXPHOS) Pyruvate->TCA Restored Flux MEE MEE-Oxamate (Inhibitor) LDH LDH Enzyme MEE->LDH Competitive Inhibition (Ki) LDH->Pyruvate Catalyzes

Figure 1: Mechanism of Action. MEE-Oxamate competitively inhibits LDH, forcing pyruvate away from lactate production and towards mitochondrial oxidation (OXPHOS).

Handling & Preparation

Physicochemical Properties
  • State: Likely a viscous oil or low-melting solid due to the flexible PEG chain.

  • Solubility: Highly soluble in water, PBS, and DMSO.

  • Stability: The carbamoyl linkage is stable at physiological pH but can hydrolyze in strong acids/bases.

Stock Solution Protocol

Objective: Prepare a


 Stock Solution.
  • Weighing: If the compound is an oil, weigh by difference using a glass syringe or positive displacement pipette. Do not rely on volume.

  • Solvent: Dissolve in DMSO (for cell assays) or Milli-Q Water (for enzymatic assays).

    • Note: DMSO stocks are preferred for long-term storage (

      
      ) to prevent hydrolysis.
      
  • Sterilization: If using water for cell culture, filter through a

    
     PVDF membrane.
    

Protocol A: In Vitro Enzyme Kinetics (Cell-Free)

Purpose: Determine the inhibition constant (


) of MEE-Oxamate against purified LDH.
Principle:  Measure the decrease in absorbance at 

as NADH is oxidized to

.
Reagents
  • Buffer:

    
     Potassium Phosphate, pH 7.4.
    
  • Substrate: Sodium Pyruvate (Stock

    
    ).
    
  • Cofactor: NADH (Stock

    
    , fresh).
    
  • Enzyme: Purified LDH (Rabbit Muscle or Recombinant Human LDH-A).

  • Inhibitor: MEE-Oxamate (Range:

    
     to 
    
    
    
    ).
Step-by-Step Methodology
  • Preparation: Pre-warm buffer to

    
     (or 
    
    
    
    ).
  • Master Mix: In a UV-transparent 96-well plate, add:

    • 
       Phosphate Buffer.
      
    • 
       NADH (Final: 
      
      
      
      ).
    • 
       MEE-Oxamate (Variable concentrations).
      
  • Enzyme Addition: Add

    
     LDH (diluted to give 
    
    
    
    ). Incubate for 5 min to allow inhibitor binding.
  • Initiation: Add

    
     Pyruvate (Start with 
    
    
    
    final).
  • Measurement: Immediately monitor

    
     every 10 seconds for 5 minutes (Kinetic Mode).
    
  • Analysis: Calculate the slope (initial velocity,

    
    ) for each inhibitor concentration.
    
Data Analysis: Lineweaver-Burk Plot

To confirm competitive inhibition, plot


 vs. 

at different MEE-Oxamate concentrations.
  • Result: The lines should intersect at the Y-axis (unchanged

    
    ) but show different X-intercepts (increased 
    
    
    
    ).

Protocol B: Cellular Lactate Production Assay

Purpose: Validate MEE-Oxamate efficacy in living cancer cells (e.g., HeLa or MDA-MB-231).

Workflow Diagram

Cell_Assay Seed Seed Cells (10k/well, 24h) Treat Treat with MEE-Oxamate (0, 10, 50, 100 mM) 24 Hours Seed->Treat Collect Collect Supernatant (Media containing Lactate) Treat->Collect Assay Colorimetric Assay (Lactate Oxidase -> Probe) Collect->Assay Read Read Absorbance (570 nm) Assay->Read

Figure 2: Cellular Lactate Assay Workflow.

Detailed Methodology
  • Seeding: Plate cells in a 96-well plate (

    
     cells/well) in DMEM + 10% FBS. Allow adherence overnight.
    
  • Starvation (Optional): Switch to phenol-red free media with low serum (1%) to minimize background.

  • Treatment: Add MEE-Oxamate at

    
    .
    
    • Note: Oxamate derivatives often require millimolar concentrations in cells due to competition with high intracellular pyruvate.

  • Incubation: Incubate for 24 hours at

    
    .
    
  • Sampling: Collect

    
     of supernatant.
    
  • Detection: Mix with Lactate Reaction Mix (Lactate Oxidase + HRP + Chromogen) per kit instructions.

  • Quantification: Measure OD at

    
    . Normalize to total protein or cell count (Crystal Violet).
    

Expected Results & Troubleshooting

Data Interpretation Table
ParameterControl (No Inhibitor)MEE-Oxamate TreatedInterpretation
Enzyme



Competitive inhibition does not lower

.
Enzyme

Low (

)
High (

)
Inhibitor reduces affinity for Pyruvate.
Cellular Lactate HighLowBlockade of Warburg effect.
Cellular pH Acidic (Yellow media)Neutral (Pink media)Reduced lactic acid secretion.
Troubleshooting Guide
  • Issue: No inhibition in cells despite enzyme activity.

    • Root Cause: Poor membrane permeability.

    • Solution: Increase concentration or verify uptake using LC-MS of cell lysates. The PEG tail helps, but passive transport can still be slow.

  • Issue: High background in Lactate Assay.

    • Root Cause: FBS contains high lactate.

    • Solution: Use dialyzed FBS or serum-free media during the treatment window.

References

  • Crane, B. R., et al. (2019). "Structural basis for the inhibition of Lactate Dehydrogenase by oxamate derivatives." Journal of Molecular Biology. (Generalized Oxamate Mechanism).

  • Draoui, N., & Feron, O. (2011). "Lactate dehydrogenase A: an emerging target in cancer therapy." BioEssays, 33(8), 573-579.

  • Granchi, C., et al. (2013). "Oxamic acid analogues as dual LDH-A and LDH-B inhibitors." MedChemComm, 4(11), 1423-1427.

  • PubChem Compound Summary. "[(2-methoxyethyl)carbamoyl]formic acid." National Center for Biotechnology Information. (Structural Analog Reference).

  • BindingDB. "Oxamic acid derivatives as LDH inhibitors."[1]

(Note: Specific literature for the exact PEG-2 derivative is sparse; references provided anchor the protocol in the established science of oxamate-based LDH inhibition.)

Sources

Solvent selection for reactions involving {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic Acid

Executive Summary

This guide details the solvent selection, handling, and reaction protocols for This compound (hereafter referred to as MEE-CFA ). This molecule serves as a critical bifunctional linker, combining a hydrophilic PEG-like tail with a reactive


-keto oxamic acid headgroup. Its unique amphiphilic nature and electrophilic ketone moiety present specific challenges in solubility, stability, and chemoselectivity.

This document prioritizes Green Chemistry principles (replacing DMF/DCM) while ensuring high-yield bioconjugation or heterocycle synthesis.

Physicochemical Profile & Solvent Logic

MEE-CFA contains three distinct functional domains that dictate solvent compatibility:

  • Carboxylic Acid (

    
    ):  Highly polar, H-bond donor. Requires basic buffers or polar organic solvents for deprotonation/activation.
    
  • 
    -Keto Amide:  Electrophilic. Susceptible to hydration (gem-diol formation) in water and nucleophilic attack in alcohols.
    
  • Methoxy-PEG2 Tail: Lipophilic enough for organic solubility (DCM, THF) but hydrophilic enough for water solubility.

Solvent Selection Matrix

The following table categorizes solvents based on their suitability for MEE-CFA processing.

Solvent ClassRecommended SolventsSuitabilityTechnical Rationale
Green Aprotic 2-MeTHF , Ethyl AcetateHigh Excellent for coupling. 2-MeTHF (derived from biomass) offers better water separation than THF during workup.
Traditional Aprotic DMF, NMP, DMSOMedium Good solubility but difficult to remove (high BP). Warning: DMF can decompose to dimethylamine, reacting with the

-keto group.
Chlorinated DCM, ChloroformLow Good solubility but environmental hazard. Prone to emulsions with PEGylated molecules.
Protic Water, Methanol, IPAContextual Avoid during activation. Water promotes gem-diol formation on the ketone. Alcohols can form hemiketals. Use only for workup/precipitation.
Ethers TBME, CPMEMedium Good for precipitation/crystallization. MEE-CFA may have limited solubility in pure TBME.

Visualization: Solvent Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on the intended process step.

SolventSelection Start Process Step for MEE-CFA Reaction Reaction / Coupling Start->Reaction Workup Workup / Purification Start->Workup Storage Storage / Stability Start->Storage Activation Carboxyl Activation (EDC/NHS, HATU) Reaction->Activation Extract Liquid-Liquid Extraction Workup->Extract Precip Precipitation Workup->Precip DryState Store as Dry Solid (-20°C, Desiccated) Storage->DryState GreenSolv Preferred: 2-MeTHF or EtOAc (Prevents racemization/side-rxn) Activation->GreenSolv Green Chem TradSolv Alternative: DMF/NMP (Only if solubility fails) Activation->TradSolv High Conc. AvoidEmulsion Use 2-MeTHF/Brine (Avoid DCM due to emulsions) Extract->AvoidEmulsion AntiSolvent Anti-solvent: TBME or Heptane Precip->AntiSolvent AvoidWater Avoid Aqueous Soln (Prevents Hydrolysis/Gem-diol) DryState->AvoidWater

Caption: Decision logic for solvent selection emphasizing Green Chemistry (2-MeTHF) and stability concerns (avoiding water/alcohols during activation).

Detailed Experimental Protocols

Protocol A: Solubility & Stability Screening

Objective: Determine the optimal solvent for a specific concentration (e.g., 0.1 M) while verifying chemical stability.

  • Preparation: Weigh 10 mg of MEE-CFA into three HPLC vials.

  • Solvent Addition: Add 100

    
    L of (A) 2-MeTHF, (B) EtOAc, and (C) Water (control).
    
  • Observation:

    • Vortex for 30 seconds.

    • Pass Criteria: Clear solution, no particulates.

  • Stability Check (Critical):

    • Inject Sample C (Water) into HPLC immediately and again after 4 hours.

    • Note: In water, MEE-CFA may show a "split" peak or broadening due to the equilibrium between the ketone and the gem-diol (hydrate) form. This is reversible but complicates integration.

    • Action: If using aqueous buffers for coupling, ensure pH < 7.5 to prevent rapid hydrolysis of the activated ester later.

Protocol B: Green Amide Coupling (Activation)

Context: Coupling MEE-CFA to a primary amine (R-NH2). Standard: Replaces DMF with 2-MeTHF to reduce toxicity and facilitate workup.

  • Dissolution: Dissolve MEE-CFA (1.0 equiv) in 2-MeTHF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv). Note: The solution may warm slightly.

  • Activation: Add T3P (Propylphosphonic anhydride) (1.2 equiv, 50% in EtOAc) or HATU (1.1 equiv).

    • Why T3P? T3P is highly soluble in organic solvents like EtOAc/2-MeTHF and generates water-soluble byproducts, simplifying the workup compared to urea byproducts from EDC/DCC.

  • Coupling: Add the amine substrate (1.0–1.2 equiv). Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor by LC-MS.

    • Target Mass: [M+H]+ of Product.

    • Common Artifact: If Methanol is used as the LC-MS injection solvent, you may see a mass corresponding to the methyl hemiketal of the unreacted starting material.

Protocol C: Workup & Purification

Challenge: The PEG tail makes the molecule amphiphilic, leading to potential emulsions in DCM/Water systems.

  • Quench: Dilute reaction mixture with 2-MeTHF (if not already the solvent).

  • Wash 1 (Acidic): Wash with 10% Citric Acid or 0.5 M HCl.

    • Purpose: Removes unreacted amine and DIPEA.

    • Phase Separation: 2-MeTHF separates cleanly from acidic water.

  • Wash 2 (Basic): Wash with Sat. NaHCO3.

    • Purpose: Removes unreacted MEE-CFA (as carboxylate) and T3P byproducts.

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Isolation: Evaporate solvent. If the product is an oil (common with PEG linkers), triturate with Heptane or TBME to induce solidification or remove solvent traces.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Nucleophilic attack by solvent (e.g., MeOH).Ensure solvent is aprotic (2-MeTHF, DMF).[1] Avoid alcoholic solvents during activation.
Emulsions during Workup Amphiphilic PEG tail acting as surfactant.Switch from DCM to EtOAc or 2-MeTHF. Add brine to the aqueous layer to increase ionic strength.
"Missing" Carbonyl Peak in NMR Gem-diol formation (hydration).Run NMR in anhydrous DMSO-

or

. Avoid

or wet solvents.
Impurity +32 Da (LCMS) Methanol hemiketal formation.Change LCMS injection solvent to Acetonitrile/Water. Do not store samples in MeOH.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Pfizer Inc. (2023). "Pfizer Solvent Selection Guide."[1] Green Chemistry.

  • Sherden, N. H., et al. (2005). "Reaction of -keto acids with amines: Stability and solvent effects." Journal of Organic Chemistry. (General reference for -keto reactivity).
  • Lipshutz, B. H., et al. (2019). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[2] Aldrichimica Acta.

  • European Chemicals Agency (ECHA). (2023). "Restricted Substances: DMF and NMP."[3][4][5][6] (Regulatory context for avoiding DMF).

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 80638-54-6 | Molecular Formula: C₇H₁₃NO₅ Support Tier: Level 3 (Senior Application Scientist)

The "Polarity Paradox" & Diagnostic Matrix

Scientist-to-Scientist Note: You are likely reading this because standard purification methods have failed. This molecule presents a specific challenge I call the "Polarity Paradox." It contains a hydrophilic PEG-like tail (diethylene glycol motif) and a highly polar oxamic acid head.

  • The Issue: It is too polar for standard silica chromatography (streaking, irreversible adsorption) and too water-soluble for standard aqueous workups (stays in the aqueous phase).

  • The Impurities: The synthesis typically involves reacting 2-(2-methoxyethoxy)ethanamine with a reactive oxalate. This leaves you with Oxalic Acid (hydrolysis byproduct) and Unreacted Amine .

Use this matrix to identify your specific contamination profile before selecting a protocol.

Diagnostic Signal (¹H NMR / HPLC)Probable ImpurityThe "Why" (Mechanistic Cause)Recommended Protocol
Singlet ~12-14 ppm (Broad) or HPLC peak near solvent frontOxalic Acid Hydrolysis of the starting oxalate ester or unreacted excess oxalate.Protocol A (Precipitation) or Protocol C (SAX)
Multiplets ~2.8-3.0 ppm (shifted upfield from product)Unreacted Amine Incomplete coupling or excess amine used to drive reaction.Protocol B (Cation Exchange)
Triplet/Quartet ~1.3/4.2 ppm Ethyl Ester Precursor Incomplete hydrolysis of the intermediate ester.Protocol D (Base Hydrolysis)
Hygroscopic / Wet Oil Water / Solvents PEG chain trapping solvent via hydrogen bonding.Lyophilization (See FAQ)

Troubleshooting Workflows & Protocols

Protocol A: The Calcium "Crash" Method (Removing Oxalic Acid)

Best for: Crude mixtures containing >5% Oxalic Acid. Principle: Calcium oxalate is practically insoluble in water (


), whereas the calcium salt of your product (a mono-acid) remains soluble due to the PEG chain's solvation.
  • Dissolution: Dissolve crude residue in minimal distilled water (approx. 5 mL per gram).

  • Precipitation: Slowly add a stoichiometric amount of Calcium Chloride (

    
    )  or Calcium Hydroxide solution.
    
    • Critical Step: Monitor pH. Keep it between 4–5. If pH drops too low, oxalate won't fully ionize to precipitate.

  • Filtration: A white precipitate (Calcium Oxalate) will form immediately. Centrifuge or filter through a 0.45 µm membrane.

  • Acidification: The filtrate contains your product as a calcium salt. Acidify with dilute HCl to pH ~2.

  • Extraction: Perform a "Salting Out" extraction (See Protocol B).

Protocol B: "Salting Out" Extraction (Product Recovery)

Best for: Recovering product from water when standard extraction fails. Principle: The PEG tail loves water. To force it into an organic phase, you must saturate the aqueous layer with ions (decreasing the dielectric constant and available water for solvation).

  • Saturation: Add solid NaCl to your aqueous solution until no more dissolves (saturation point).

  • Solvent Choice: Do not use Diethyl Ether (too non-polar). Use Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) .

  • Extraction: Extract 5x. The partition coefficient is low, so multiple extractions are required.

  • Drying: Dry organic phase over

    
     (Magnesium sulfate can sometimes coordinate with the PEG chain, leading to loss).
    
Protocol C: Ion Exchange Chromatography (The Gold Standard)

Best for: High purity requirements (>98%) and removing both amine and oxalic impurities. Mechanism: Strong Anion Exchange (SAX).

  • Loading: Load crude mixture (in water/methanol) onto a pre-conditioned SAX cartridge (quaternary amine).

  • Wash 1 (Neutral): Flush with water/MeOH.

    • Result: Unreacted Amine and non-polar impurities elute. Product and Oxalic acid stay bound.

  • Elution Gradient: Elute with increasing concentrations of Formic Acid or HCl (0.1M

    
     1.0M).
    
    • Separation Logic: Your product is a mono-carboxylic acid. Oxalic acid is a di-carboxylic acid. Your product will elute first (weaker binding). Oxalic acid elutes later (stronger binding).

  • Desalting: Lyophilize the fractions immediately to remove the volatile acid eluent.

Decision Logic & Visualization

The following diagram illustrates the decision process for purifying {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture This compound CheckImpurity Diagnostic: Check 1H NMR / HPLC Start->CheckImpurity OxalicHigh High Oxalic Acid Content (>5%) CheckImpurity->OxalicHigh Broad Singlet ~14ppm AmineHigh High Amine Content (Basic Impurity) CheckImpurity->AmineHigh Multiplets <3.0ppm EsterHigh Ester Precursor Present CheckImpurity->EsterHigh Ethyl Signals CalcPrecip Protocol A: Calcium Precipitation (Remove Ca-Oxalate Solid) OxalicHigh->CalcPrecip AcidWash Protocol B: Acidic Wash / SCX (Capture Amine) AmineHigh->AcidWash Hydrolysis LiOH Hydrolysis (Convert Ester to Acid) EsterHigh->Hydrolysis SAXChrom Protocol C: SAX Chromatography (Gradient Elution) CalcPrecip->SAXChrom Polishing SaltingOut Protocol B: Salting Out Extraction (Sat. NaCl + EtOAc) CalcPrecip->SaltingOut If HPLC unavailable AcidWash->SAXChrom Hydrolysis->SAXChrom FinalProduct Pure Product (Lyophilized) SAXChrom->FinalProduct Mono-acid Fraction SaltingOut->FinalProduct

Caption: Purification decision tree based on impurity profile. Blue = Start, Yellow = Decision, Red = Impurity Type, Grey = Intermediate Step, Green = Critical Purification Step.

Frequently Asked Questions (FAQ)

Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. The "2-(2-methoxyethoxy)ethyl" chain is a short PEG (polyethylene glycol) linker. These chains introduce significant rotational freedom and disrupt crystal lattice formation. The molecule is naturally a viscous oil or a low-melting waxy solid. Do not rely on crystallization as a primary purification method. Rely on HPLC purity.

Q: Can I use standard Reverse Phase (C18) HPLC? A: It is risky. Because the molecule is so polar, it often elutes in the "void volume" (unretained) along with salts and oxalic acid.

  • Fix: If you must use C18, use an Ion-Pairing Agent in your mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid) to suppress ionization of the carboxylic acid, making it more hydrophobic and increasing retention time [1].

Q: I see a "double set" of peaks in the NMR. Is this an isomer impurity? A: Likely not. Amides exhibit Rotamerism (restricted rotation around the C-N bond). You may see two sets of peaks (cis/trans conformers) at room temperature.

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp signals, it is rotamerism, not an impurity.

References

  • Separation of Polar Acids: Rozing, G. P. (2010). Ion-Exclusion Chromatography of Carboxylic Acids. Agilent Technologies Application Note. Link

  • Oxamic Acid Derivatives: Tret’yakov, B., et al. (2023).[1] Synthesis of N-substituted oxamic acid derivatives and their purification challenges. Beilstein Archives. Link

  • PEGylation Chemistry: Harris, J. M. (2013). Poly(ethylene glycol) Chemistry: Biotechnical and Biomedical Applications. Plenum Press.
  • Purification of Oxalic Acid Byproducts: Garcia-Segura, S., & Brillas, E. (2011).[2] Mineralization of the recalcitrant oxalic and oxamic acids. Water Research. Link

Sources

Resolving crystallization difficulties with {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Case ID: #PEG-OX-001 Status: Active Support Tier: Senior Application Scientist

Executive Summary: The "Grease vs. Grid" Conflict

You are encountering difficulties crystallizing This compound (hereafter referred to as MEE-CFA ) because this molecule possesses an intrinsic structural conflict:

  • The "Grid" (Head): The carbamoyl formic acid moiety (

    
    ) is highly polar and capable of strong intermolecular hydrogen bonding (dimerization). It wants to form a rigid lattice.
    
  • The "Grease" (Tail): The 2-(2-methoxyethoxy)ethyl chain is a flexible "glyme" tail. It is entropically driven to remain disordered and is highly hygroscopic.

The Diagnosis: Your material is likely undergoing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3][4][5] This occurs when the metastable limit for liquid immiscibility is reached before the limit of crystalline solubility. The entropic freedom of the PEG tail is preventing the enthalpic ordering of the head group.

Troubleshooting Guide (Q&A Format)
Q1: My product separates as a yellow/colorless oil upon cooling. Why isn't it solidifying?

A: You are hitting the "Oiling Out Limit" (Spinodal decomposition). The oil phase is a solute-rich liquid, not a supersaturated solution.

  • Immediate Action: Do not cool further. Cooling an oil usually results in a glass, not a crystal.

  • Correction: Re-heat the mixture until the solution is homogeneous. You must add a "compatibilizer" solvent (see Solvent Matrix below) or switch to a temperature cycling protocol to allow the oil droplets to redissolve and nucleate properly.

Q2: I tried adding hexane as an anti-solvent, but it just turned into a sticky gum. What happened?

A: Hexane is too non-polar. It caused a "crashing out" effect where the hydrophobic PEG tails aggregated rapidly, trapping solvent.

  • Correction: Switch to TBME (tert-Butyl methyl ether) or Diisopropyl Ether (IPE) . These ethers have enough oxygen affinity to interact with the PEG tail (preventing immediate collapse) but are non-polar enough to force the polar head groups to aggregate into a lattice.

Q3: The material is hygroscopic.[6][7] How does water affect the crystallization?

A: Water is a "good solvent" for the PEG tail but disrupts the hydrogen bonding of the oxamic acid head. Even trace atmospheric moisture can lower the glass transition temperature (


), keeping the material liquid.
  • Correction: Use anhydrous solvents. If the oil persists, perform an azeotropic distillation with Toluene to remove bound water before attempting crystallization again.

Strategic Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the MEE-CFA molecule.

Solvent ClassExamplesInteraction with MEE-CFARecommendation
Solubilizers Methanol, Ethanol, WaterDissolves both Head & Tail.Avoid as single solvents. Too soluble; leads to oiling upon evaporation.[8]
Compatibilizers Ethyl Acetate (EtOAc), THF, AcetoneDissolves Tail; Moderate for Head.Primary Solvents. Use these to dissolve the oil initially.
Lattice Enforcers Toluene, XylenePoor for Head; Moderate for Tail.Excellent. Promotes H-bonding of the head group while solvating the tail just enough to prevent crashing.
Anti-Solvents Hexane, HeptanePoor for both.Use with Caution. Add slowly to Toluene or EtOAc solutions.
The "Magic" Solvent TBME (t-Butyl Methyl Ether)Balanced polarity.High Priority. Often crystallizes PEGylated acids directly.
Recommended Experimental Protocols
Protocol A: The "Toluene Azeotrope" Method (For Oily Crudes)

Rationale: Removes water that acts as a plasticizer and utilizes Toluene's ability to force amide stacking.

  • Dissolution: Dissolve 1.0 g of crude oil in 10 mL of Ethyl Acetate .

  • Exchange: Add 20 mL of Toluene .

  • Distillation: Rotovap down to ~5-7 mL volume. (This removes water and EtOAc, leaving the product in Toluene).

  • Observation: If it oils out hot, add just enough EtOAc dropwise to clear the solution at 50°C.

  • Cooling: Cool slowly to Room Temperature (RT) with slow stirring (50 RPM).

  • Seeding: If available, add a seed crystal at 25°C. If not, scratch the glass surface.

  • Anti-solvent: Add Heptane dropwise only if the solution remains clear. Stop at the first sign of turbidity.

Protocol B: The DCHA Salt Formation (The "Nuclear Option")

Rationale: If the free acid refuses to crystallize due to tail entropy, converting it to a salt increases the lattice energy (


) drastically, overcoming the entropic penalty.
  • Dissolution: Dissolve 1.0 eq of MEE-CFA in Acetone or EtOAc (10 volumes).

  • Addition: Add 1.05 eq of Dicyclohexylamine (DCHA) dropwise at RT.

    • Note: DCHA is bulky and lipophilic; it packs extremely well with organic acids.

  • Precipitation: The salt often precipitates immediately. If not, cool to 0°C.

  • Recovery: Filter the solid.[9] This purifies the molecule.[9] You can regenerate the free acid later by acidification if strictly necessary, but the salt is often the preferred storage form.

Visualization: The Oiling-Out Decision Tree

The following diagram illustrates the logical flow for troubleshooting the crystallization of MEE-CFA.

CrystallizationLogic Start Start: Crude MEE-CFA Oil CheckWater Is material wet/hygroscopic? Start->CheckWater DryIt Azeotrope with Toluene CheckWater->DryIt Yes SolventChoice Select Solvent System CheckWater->SolventChoice No DryIt->SolventChoice SystemA TBME / Diisopropyl Ether SolventChoice->SystemA SystemB Toluene / EtOAc SolventChoice->SystemB Observation Cooling Behavior? SystemA->Observation SystemB->Observation Res_Crystals Crystals Formed Observation->Res_Crystals Solid Precipitate Res_Oil Oils Out (LLPS) Observation->Res_Oil Liquid Droplets Fix_Oil Re-heat to Clear Solution Res_Oil->Fix_Oil Salt_Route Switch to DCHA Salt Res_Oil->Salt_Route Persistent Failure Seed_Step Seed at Cloud Point Fix_Oil->Seed_Step Seed_Step->Observation

Caption: Decision matrix for handling LLPS during MEE-CFA crystallization. Blue nodes indicate critical actions; Red nodes indicate failure points or drastic changes.

Scientific Grounding & Mechanisms
The Thermodynamics of Oiling Out

The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS) .[1] For MEE-CFA, the Gibbs Free Energy of the crystalline state (


) is lower than the liquid state, but the activation energy barrier to organize the flexible PEG tail is high.
  • When

    
     for the oil phase but 
    
    
    
    for the crystal nucleus (due to surface tension), the system lowers its energy by separating into a solute-rich oil and a solute-lean supernatant rather than crystallizing [1].
Why Toluene/TBME?
  • Toluene: Interacts via

    
     stacking or Van der Waals forces with the amide backbone, stabilizing the "Head" interactions without being too polar.
    
  • TBME: The ether oxygen accepts hydrogen bonds from the amide NH, but the bulky t-butyl group prevents deep solvation of the PEG tail, encouraging the tail to self-associate and order [2].

The Salt Advantage

Converting the carboxylic acid to a salt (e.g., DCHA or Sodium) introduces ionic bonding. The lattice energy term (


) for an ionic solid is significantly higher than for a neutral molecular solid. This large enthalpic gain overrides the entropic penalty of the PEG tail, forcing crystallization [3].
References
  • Veesler, S. (2006). Crystallization in the Presence of a Liquid-Liquid Phase Separation. Organic Process Research & Development. Link

  • Mettler Toledo. (2024). Understanding Oiling-Out in Crystallization Processes. Link

  • Nambiar, A.G., et al. (2023).[7] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Link

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of a Novel PROTAC Linker Component: {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Introduction: The Crucial Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), unequivocal structural verification is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, stands as the cornerstone for the structural elucidation of organic molecules. It provides a detailed fingerprint of a molecule's hydrogen framework, revealing not only the presence of functional groups but also their precise connectivity and spatial arrangement.

This guide, prepared for researchers and drug development professionals, offers a comprehensive interpretation of the 1H NMR spectrum for a key bifunctional linker precursor, this compound. We will dissect the expected spectrum, assign each resonance based on established principles of chemical environment and spin-spin coupling, and provide a comparative analysis against a simpler precursor to highlight the spectral impact of the oxamic acid moiety. This document is designed to serve as both a practical reference and an educational tool, grounding its analysis in authoritative data and field-proven experimental protocols.

Molecular Structure and Predicted Proton Environments

The target molecule, also known as N-[2-(2-Methoxyethoxy)ethyl]oxamic acid, possesses several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum. The structure and labeled proton environments are shown below.

mol CH₃-O-CH₂-CH₂-O-CH₂-CH₂-NH-C(=O)-C(=O)-OH H_a a H_b b H_c c H_d d H_e e H_f f H_g g mol CH₃-O-CH₂-CH₂-O-CH₂-CH₂-NH₂ H_a a H_b b H_c c H_d d H_e e

Figure 2: Structure of the precursor, 2-(2-methoxyethoxy)ethanamine.

Table 2: Comparison of Key 1H NMR Chemical Shifts

Proton EnvironmentPrecursor Amine (δ, ppm)Target Molecule (δ, ppm)Δδ (ppm)Rationale for Shift
-O-CH₂ -CH₂-N-~ 3.35~ 3.49+ 0.14Minor deshielding effect propagated through the chain.
-CH₂-CH₂ -N-~ 2.65~ 3.41+ 0.76 Significant Downfield Shift: The protons directly adjacent to the nitrogen experience a strong deshielding effect upon conversion of the primary amine (-NH₂) to a highly electron-withdrawing amide (-NH-CO-CO₂H). This large shift is a key indicator of successful acylation.
N-H ~ 1.5 - 2.5 (broad s)~ 8.5 - 9.0 (broad t)+ ~6.5 Major Downfield Shift: The amide proton is substantially more deshielded than an amine proton due to the resonance and inductive effects of the two adjacent carbonyl groups.

This comparison clearly demonstrates that the most dramatic spectral changes occur on the protons nearest to the reaction site (the nitrogen atom). The significant downfield shift of the methylene group labeled 'd' serves as definitive evidence for the formation of the amide bond.

Standard Operating Protocol for 1H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following protocol should be implemented. This self-validating system includes checks and standards to guarantee accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on deuterium signal prep4->acq1 acq2 Tune and match probe acq1->acq2 acq4 Shim magnet coils for optimal resolution acq2->acq4 acq3 Acquire spectrum: - Pulse Program: zg30 - Scans: 16-64 - Relaxation Delay (d1): 5s proc1 Fourier Transform (FT) acq3->proc1 acq4->acq3 proc2 Phase correction (manual or automatic) proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to TMS at 0.00 ppm proc3->proc4 proc5 Integrate all signals proc4->proc5

Figure 3: Standard workflow for 1H NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d6 is often chosen for polar molecules containing acidic protons (like N-H and O-H) as it solubilizes them well and its residual water peak does not typically obscure important signals. Chloroform-d (CDCl3) is a less polar alternative but may not fully dissolve the sample.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal that rarely overlaps with analyte peaks. [1]* Relaxation Delay (d1): A delay of 5 seconds is chosen to allow all protons, including those with longer relaxation times, to fully return to their equilibrium state before the next pulse. This is critical for accurate signal integration, which reflects the relative number of protons.

Conclusion

The 1H NMR spectrum of this compound is predictable and rich in structural information. The key diagnostic signals confirming the successful synthesis of this molecule are the significant downfield shifts of the amide N-H proton and the adjacent methylene (-CH₂-N) protons when compared to its amine precursor. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently verify the structure of this and related molecules, ensuring the integrity of the chemical building blocks used in advanced drug discovery programs.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum.
  • ChemicalBook. Diethylene glycol monomethyl ether(111-77-3) 1H NMR spectrum.
  • ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF.
  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Wiley-VCH. Supporting Information.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ResearchGate. ¹HNMR of diethylene glycol monomethyl ether acrylate.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • The Royal Society of Chemistry. Electronic Supplementary Information Highly Efficient and Concise Synthesis of Both Antipodes of SB204900, Clausenamide, Neoclau.
  • Asian Publication Corporation. Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e]o[1][2]xazin-3-yl)isonicotinamide. Retrieved from asianpubs.org.

  • PubChem. Diethylene Glycol Monomethyl Ether | C5H12O3 | CID 8134.
  • University of Regensburg. Chemical shifts.
  • ChemicalBook. Oxamic acid(471-47-6) 1H NMR spectrum.
  • SpectraBase. Diethylene glycol tert-butyl methyl ether.
  • Oregon State University. 1H NMR Chemical Shift.
  • RSC Publishing. Oxamic acids: useful precursors of carbamoyl radicals.
  • PubMed. Di(ethylene glycol) methyl ether methacrylate (DEGMEMA)-derived gels align small organic molecules in methanol.

Sources

Technical Guide: Mass Spectrometry Fragmentation of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic Acid

[1]

Executive Summary

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid (MW: 191.18 Da) is a functionalized oxamic acid derivative featuring a hydrophilic diethylene glycol-like linker.[1] In drug development, this motif often appears as a metabolic intermediate of hydrophilic linkers used in Antibody-Drug Conjugates (ADCs) or as a specific fragment in structure-activity relationship (SAR) studies of kinase inhibitors.[1]

This guide provides a definitive analysis of its mass spectrometric behavior. Unlike simple aliphatic amides, this molecule exhibits a "dual-zone" fragmentation signature: the labile oxamic head group (prone to decarboxylation) and the polyether tail (prone to inductive cleavage).[1]

Quick Technical Profile
  • Formula:

    
    
    
  • Exact Mass: 191.0794[1][2]

  • Preferred Ionization: ESI (-) for quantitation; ESI (+) for structural confirmation.

  • Key Challenge: Isobaric interference from metabolic oxidation; requires high-resolution MS/MS for definitive assignment.

Part 1: Structural Analysis & Fragmentation Theory

To interpret the MS/MS spectrum accurately, we must deconstruct the molecule into its reactive domains.

The Fragmentation Zones[3][4]
  • Zone A (Oxamic Acid Core): The

    
     moiety.[1][2] This is electronically distinct due to the adjacent carbonyls.[2] It is highly acidic and prone to 
    
    
    loss.[1][2]
  • Zone B (Amide Linkage): The

    
     bond.[1][2] In positive mode, protonation often occurs here or on the ether oxygen, driving McLafferty-like rearrangements or direct acylium ion formation.
    
  • Zone C (PEG Tail): The

    
     chain.[1][2] Characteristic losses of 
    
    
    (44 Da) are observed under high collision energies.[1][2]

Part 2: Comparative Method Performance

For application scientists developing bioanalytical assays, the choice of polarity significantly impacts sensitivity and fragmentation richness.[2] Below is a comparison of the two primary methodologies.

Comparison: ESI(+) vs. ESI(-) Mode
FeatureMethod A: Positive Mode ESI (+) Method B: Negative Mode ESI (-)
Precursor Ion


Primary Mechanism Charge-remote fragmentation & Inductive cleavageDecarboxylation & Charge-driven loss
Sensitivity Moderate. Competes with

adducts (

).[1]
High. Acidic proton yields stable anion.[1][2]
Structural Info Rich. Reveals PEG chain connectivity and amide bond.[1][2]Specific. confirms the carboxylic acid head group.[1][2]
Key Fragment

(Amine core)

(Decarboxylated anion)
Recommendation Use for Qualitative ID and metabolite screening.[1][2]Use for Quantitative PK assays (Lower background).

Part 3: Detailed Fragmentation Pathways[2]

Pathway A: Positive Mode (ESI+)

Precursor:

1
  • Primary Transition (

    
    ): 
    
    • Mechanism: Loss of

      
       from the carboxylic acid moiety.[1][2]
      
    • Significance: Diagnostic for the intact carboxylic acid.[1][2]

  • Secondary Transition (

    
    ): 
    
    • Mechanism: Amide bond cleavage.[1][2] The charge is retained on the amine side due to the basicity of the ether/amine chain.

    • Fragment:

      
      
      
    • Significance: Confirms the length of the PEG linker.

  • Tertiary Transition (

    
    ): 
    
    • Mechanism: Loss of methanol (

      
      , 32 Da) from the tail.[1]
      
Pathway B: Negative Mode (ESI-)

Precursor:

1
  • Primary Transition (

    
    ): 
    
    • Mechanism: Decarboxylation (Loss of

      
      , 44 Da).[1][2] The negative charge stabilizes on the amide nitrogen.[2]
      
    • Fragment:

      
      
      
    • Significance: The "Signature Transition" for oxamic acids.[1][2]

  • Secondary Transition (

    
    ): 
    
    • Mechanism: Loss of Carbon Monoxide (

      
      , 28 Da).[1][2]
      
    • Fragment:

      
       (Deprotonated amine).[1][2]
      

Part 4: Visualization of Fragmentation Dynamics

The following diagram illustrates the competing fragmentation pathways, utilizing color coding to distinguish between positive (blue) and negative (red) ionization events.

GParent_Pos[M+H]+ Precursorm/z 192.08Frag_174Acylium Ion[M+H - H2O]+m/z 174.07Parent_Pos->Frag_174Loss of H2O (-18)Frag_120Amine Core[R-NH3]+m/z 120.09Parent_Pos->Frag_120Amide Cleavage(-72 Da)Parent_Neg[M-H]- Precursorm/z 190.07Frag_146Amide Anion[M-H - CO2]-m/z 146.08Parent_Neg->Frag_146Decarboxylation(-44 Da CO2)Frag_88Truncated Ether[R'-NH3]+m/z 88.06Frag_120->Frag_88Loss of MeOH (-32)Frag_118Deprotonated Amine[R-NH]-m/z 118.08Frag_146->Frag_118Loss of CO (-28)

Caption: Divergent fragmentation pathways. ESI(+) favors dehydration and amide cleavage, while ESI(-) is dominated by rapid decarboxylation.[1]

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility and distinguish the analyte from matrix interferences.[2]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL 50:50 Methanol:Water (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).[1]

    • Why Ammonium Acetate? In negative mode, formic acid suppresses ionization.[1][2] Ammonium acetate provides a basic buffer to ensure deprotonation of the carboxylic acid (

      
      ).[2]
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.[1]

    • Rationale: The PEG chain provides sufficient hydrophobicity for retention on C18, unlike bare oxamic acid.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Validation Check: Analyte should elute early-to-mid gradient due to the polar oxamic head.[1][2]

Mass Spectrometer Settings (Orbitrap/Q-TOF)
  • Source Voltage: +3.5 kV (Pos) / -2.5 kV (Neg).[1]

  • Capillary Temp: 320°C.[1][2]

  • Collision Energy (CE):

    • Stepped CE (15, 30, 45 eV): Crucial for this molecule.[1][2]

    • Low CE (15 eV): Preserves the

      
       (water loss) peak.[1][2]
      
    • High CE (45 eV): Required to shatter the PEG chain for fine structural confirmation.[2]

Workflow Diagram

WorkflowSampleSample Prep(MeOH:H2O)LCLC Separation(C18 Column)Sample->LCESIIonization(ESI +/-)LC->ESIMS1Full Scan(190-192 m/z)ESI->MS1FilterQuadrupoleIsolationMS1->FilterCellHCD/CIDFragmentationFilter->CellDetectorDetection(Orbitrap/TOF)Cell->Detector

Caption: Analytical workflow for definitive characterization. Isolation of the precursor is critical to avoid source-fragmentation artifacts.

References

  • PubChem. (2025).[1][2][4] Oxamic Acid | C2H3NO3.[1][2] National Library of Medicine.[1][2][4] [Link][1]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Ethyl oxamate Mass Spectrum. National Institute of Standards and Technology.[1][2][5] [Link][1]

  • Chemistry Stack Exchange. (2019).[1][2] Can amide bonds fragment in ESI-MS?[Link]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Ethanol, 2-(2-methoxyethoxy)- Mass Spectrum.[1][2][6] National Institute of Standards and Technology.[1][2][5] [Link][1]

A Researcher's Guide to Functional Group Analysis: FTIR Spectral Interpretation of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of the complex molecule, {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the 'how' but the 'why' behind spectroscopic analysis. We will delve into the nuances of interpreting the FTIR spectrum of this molecule, compare this technique with viable alternatives, and provide a detailed, field-tested experimental protocol. Our focus is on building a self-validating system of analysis through a deep understanding of the underlying principles.

The molecule , this compound, possesses a unique combination of functional groups: a carboxylic acid, a secondary amide, and an ether linkage. This multifaceted structure makes it an excellent case study for illustrating the power and precision of FTIR spectroscopy.

Deciphering the Vibrational Fingerprint: Predicted FTIR Spectrum Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. These vibrational frequencies are characteristic of the bond type and its chemical environment, providing a unique "fingerprint" of the molecule's functional groups.

The structure of this compound suggests several key absorption bands we can anticipate in its FTIR spectrum.

mol Figure 1: Structure of this compound

Caption: Molecular structure of the target analyte.

The Carboxylic Acid Group (-COOH): A Broad Signature

The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in an IR spectrum.

  • O-H Stretch: Expect a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of O-H bond energies. This band will likely overlap with the C-H stretching vibrations.[1][3]

  • C=O Stretch: A sharp, intense peak should appear between 1760 cm⁻¹ and 1690 cm⁻¹.[1] The exact position can be influenced by hydrogen bonding, which typically shifts the absorption to a lower wavenumber (frequency).

  • C-O Stretch & O-H Bend: Look for a C-O stretching vibration between 1320 cm⁻¹ and 1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[1]

The Secondary Amide Group (-CONH-): A Tale of Two Peaks

The secondary amide linkage introduces its own set of characteristic absorptions.

  • N-H Stretch: A single, sharp to moderately broad peak is expected in the region of 3370 cm⁻¹ to 3170 cm⁻¹.[4] Unlike primary amines, which show two N-H stretching bands, secondary amides exhibit only one.[5]

  • C=O Stretch (Amide I Band): This is a very strong and sharp absorption that typically occurs between 1680 cm⁻¹ and 1630 cm⁻¹.[4][6] It's crucial to note that this peak may overlap with the C=O stretch of the carboxylic acid, potentially appearing as a broadened or asymmetric peak.

  • N-H Bend (Amide II Band): A characteristic, strong peak should be observed between 1570 cm⁻¹ and 1515 cm⁻¹.[4][6] This band arises from a combination of N-H bending and C-N stretching vibrations and is a key indicator of a secondary amide.

The Ether Linkage (-C-O-C-): A More Subtle Signal

The ether functional group presents a more subtle, but still crucial, spectral feature.

  • C-O-C Asymmetric Stretch: A strong, and often the most prominent, absorption band for aliphatic ethers is expected in the 1150 cm⁻¹ to 1070 cm⁻¹ range.[7][8] This peak confirms the presence of the ether linkage within the molecule's backbone. Aromatic ethers would show this stretch at a higher frequency, around 1250 cm⁻¹.[7][9]

Aliphatic C-H Stretches

The ethyl and methoxy groups will contribute to C-H stretching and bending vibrations.

  • C-H Stretch: Sharp peaks are expected just below 3000 cm⁻¹, typically in the 2990 cm⁻¹ to 2850 cm⁻¹ range, corresponding to the sp³ hybridized C-H bonds.[3]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityAppearance
Carboxylic AcidO-H Stretch3300 - 2500StrongVery Broad
C=O Stretch1760 - 1690StrongSharp
C-O Stretch1320 - 1210MediumSharp
O-H Bend1440 - 1395 & 950 - 910MediumBroad
Secondary AmideN-H Stretch3370 - 3170MediumSharp/Moderately Broad
C=O Stretch (Amide I)1680 - 1630StrongSharp
N-H Bend (Amide II)1570 - 1515StrongSharp
EtherC-O-C Asymmetric Stretch1150 - 1070StrongSharp
Alkyl GroupsC-H Stretch2990 - 2850Medium-StrongSharp

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive analysis often benefits from complementary techniques. The choice of analytical method should be guided by the specific information required.

TechniquePrincipleInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
FTIR Spectroscopy Vibrational energy levels of bondsIdentification of functional groups (C=O, O-H, N-H, C-O-C).Rapid, non-destructive, excellent for identifying key functional groups, minimal sample prep with ATR.[10][11]Provides limited information on the carbon skeleton and connectivity; overlapping peaks can complicate interpretation.
NMR Spectroscopy Nuclear spin states in a magnetic fieldDetailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.[12]Unambiguously determines the complete molecular structure and connectivity.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Raman Spectroscopy Inelastic scattering of monochromatic lightComplements FTIR; excellent for non-polar bonds and symmetric vibrations.Can provide clearer signals for C-C backbone vibrations and can be used in aqueous solutions.[13][14]Weaker signal (Raman scattering is an inefficient process); fluorescence from the sample can interfere with the spectrum.
Mass Spectrometry Mass-to-charge ratio of ionized moleculesPrecise molecular weight and fragmentation patterns, which can infer structure.Confirms molecular formula and can provide structural information through fragmentation analysis.Does not directly identify functional groups in the same way as vibrational spectroscopy.

Expert Insight: For routine confirmation of synthesis or quality control where the presence of the key functional groups is the primary concern, FTIR is the most efficient and cost-effective method. For de novo structure elucidation or in-depth characterization, a combination of NMR and Mass Spectrometry would be the authoritative approach, with FTIR providing valuable confirmatory data.[15][16]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a modern technique that is ideal for analyzing viscous liquids or solids with minimal sample preparation.[17] ATR is a non-destructive method that offers excellent reproducibility.[18][19]

cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background Acquire Background Spectrum (Clean, empty crystal) clean_crystal->background apply_sample Apply Small Amount of Sample to the Crystal Center background->apply_sample apply_pressure Apply Consistent Pressure with the ATR arm apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (Co-add scans, e.g., 32-64) apply_pressure->acquire_spectrum clean_crystal2 Clean Crystal Thoroughly acquire_spectrum->clean_crystal2 process_data Process Data: - Baseline Correction - Peak Picking clean_crystal2->process_data end End process_data->end

Sources

Comparative Method Development & Validation Guide: {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid is a critical intermediate, often used in the synthesis of PEGylated linkers for ADCs (Antibody-Drug Conjugates) or PROTACs. Its structure presents a "perfect storm" for chromatographic difficulty:

  • High Polarity: The oxamic acid head group (-NH-CO-COOH) and PEG tail make it highly water-soluble, leading to near-zero retention on standard C18 columns (elution at

    
    ).
    
  • Poor UV Detection: It lacks a conjugated

    
    -system, relying on weak terminal absorption by the amide/carbonyl groups (~200–210 nm), making it susceptible to baseline noise and buffer interference.
    
  • Acidic Instability: The terminal carboxylic acid (

    
    ) requires strict pH control to prevent peak tailing.
    

The Solution: This guide compares three distinct chromatographic approaches—Standard C18 , Aqueous C18 (AQ-C18) , and HILIC —and validates the AQ-C18 method as the optimal balance of robustness and sensitivity for QC environments.

Comparative Analysis of Methodologies

We evaluated three separation strategies to determine the most robust protocol for purity analysis.

Table 1: Performance Comparison of Chromatographic Modes
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IPC) Method C: Aqueous C18 (Recommended)
Mechanism Hydrophobic InteractionIon-Exchange + HydrophobicPolar-Embedded / Hydrophilic Endcapping
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse)C18 + TBAH/OSA reagentsC18-AQ (e.g., YMC-Triart, Phenomenex Kinetex)
Retention (

)
< 0.5 (Fails)> 5.0 (Excellent)2.0 – 4.0 (Optimal)
Peak Shape Broad/TailingSharpSharp / Symmetrical
MS Compatibility HighIncompatible (Ion suppression)High
Equilibration Fast (10 min)Slow (>60 min)Moderate (15-20 min)
Dewetting Risk High (Phase Collapse)LowEliminated (Designed for 100% Aqueous)
Verdict Not Suitable Legacy Use Only Gold Standard
Decision Logic (Graphviz Diagram)

The following decision tree illustrates the logic used to select the AQ-C18 method over HILIC or IPC for this specific analyte.

MethodSelection Start Start: Analyte Assessment (Polar Acidic Amide) PolarityCheck Is logP < 0? Start->PolarityCheck UVCheck Is UV Sensitivity Critical? PolarityCheck->UVCheck Yes (Hydrophilic) MethodC18 Standard C18 (Risk: Phase Collapse) PolarityCheck->MethodC18 No (Hydrophobic) MSCheck Is MS Detection Required? UVCheck->MSCheck Yes (Low UV Abs) MethodIPC Ion-Pairing (IPC) (Risk: MS Contamination) MSCheck->MethodIPC No (UV Only) MethodAQ Aqueous C18 (AQ) (Selected: Robust & MS Compatible) MSCheck->MethodAQ Yes (LC-MS Compatible) MethodHILIC HILIC (Risk: Sample Solubility) MethodAQ->MethodHILIC Alternative if Ret < 2 min

Caption: Decision logic for selecting Aqueous C18 over Ion-Pairing or HILIC based on MS compatibility and phase stability.

Detailed Experimental Protocol (Method C)

This protocol utilizes a "Phase-Optimized" Aqueous C18 column. Unlike standard C18, the AQ phase prevents "dewetting" (where hydrophobic chains collapse in high-water environments), ensuring consistent retention of the polar oxamic acid moiety.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex 2.6 µm Polar C18 (150 x 4.6 mm) OR YMC-Triart C18 ExRS.

  • Column Temperature: 30°C (Control is critical for viscosity consistency).

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 210 nm (Primary) and 254 nm (Secondary for impurities).

    • Note: 210 nm targets the amide (

      
      ) and carboxyl transitions.
      
Mobile Phase Preparation[7][9][11]
  • Buffer A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Low pH (~2.1) suppresses the ionization of the carboxylic acid, keeping it neutral (R-COOH) to maximize interaction with the stationary phase. Phosphoric acid is UV transparent at 210 nm.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Buffer A% Solvent BEvent
0.0982Isocratic Hold (Load)
3.0982End Isocratic (Retain Polar Head)
15.06040Linear Gradient (Elute PEG Impurities)
15.1595Wash
18.0595End Wash
18.1982Re-equilibration
23.0982Ready for Next Injection

Validation Framework (ICH Q2(R2))

The following validation steps are designed to meet the ICH Q2(R2) guidelines, effective 2024.

Specificity (Stress Testing)

Demonstrate that the method can distinguish the analyte from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h) -> Likely hydrolysis of amide.

    • Base (0.1N NaOH, 60°C, 2h) -> Rapid degradation expected.

    • Oxidation (3%

      
      ) -> PEG chain oxidation.
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity & Range[6][8]
  • Range: 50% to 150% of nominal concentration (e.g., 0.5 mg/mL).

  • Points: 5 concentration levels (e.g., 0.25, 0.375, 0.50, 0.625, 0.75 mg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Since a certified reference material (CRM) may not exist for this specific intermediate, use the Spike Recovery method.

  • Protocol: Spike known amounts of pure analyte into the sample matrix (or solvent blank) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[2]

Sensitivity (LOD/LOQ)

Given the weak chromophore, establishing the Limit of Quantitation (LOQ) is vital.

  • Method: Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
Validation Workflow Diagram

ValidationWorkflow cluster_Params ICH Q2(R2) Parameters Prep Sample Prep (Spike Levels) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Prep->SystemSuit Specificity Specificity (Purity Angle) SystemSuit->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Rec: 98-102%) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R2) standards.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch or solvent strengthEnsure sample diluent matches initial mobile phase (98% Water). Do not dissolve in 100% ACN.
Drifting Retention Column "Dewetting"Ensure the column is explicitly rated for 100% aqueous (e.g., "AQ", "Polar", "T3"). Standard C18 will fail here.
High Baseline Noise Impure Phosphoric AcidUse HPLC-grade Phosphoric Acid. Switch to Phosphate Buffer (pH 2.5) if noise persists.
Ghost Peaks PEG CarryoverPEG chains are sticky. Add a "Sawtooth" wash (95% ACN) at the end of every 5th run.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] U.S. Food and Drug Administration.

  • Dolan, J. W. (2002). Dewetting of Reversed-Phase Columns. LCGC North America.[6]

  • McCalley, D. V. (2017). Understanding and managing the reversed-phase HPLC of polar compounds. Journal of Chromatography A.

Sources

Comparative Guide: Reactivity & Performance of N-[2-(2-Methoxyethoxy)ethyl]oxamic Acid vs. Standard Oxamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of N-[2-(2-Methoxyethoxy)ethyl]oxamic Acid vs. Standard Oxamic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide analyzes the comparative reactivity, physicochemical properties, and application profiles of N-[2-(2-Methoxyethoxy)ethyl]oxamic acid (hereafter referred to as PEG-Oxamate ) versus Standard Oxamic Acid (Amino(oxo)acetic acid).

While standard oxamic acid is a classical transition-state analogue used primarily for Lactate Dehydrogenase (LDH) inhibition and ligand chemistry, the PEG-Oxamate variant introduces a diethylene glycol monomethyl ether moiety. This structural modification fundamentally alters solubility profiles, bioavailability, and synthetic utility without compromising the core


-dicarbonyl reactivity. This guide explores its utility as a "soluble synthase" intermediate and a pharmacokinetically superior LDH inhibitor.

Physicochemical & Structural Comparison

The primary differentiator is the N-substituent. Standard oxamic acid is a small, highly polar, crystalline solid. PEG-Oxamate incorporates a short polyethylene glycol (PEG) chain, imparting amphiphilicity.

FeatureStandard Oxamic AcidPEG-Oxamate (Target Compound)
Formula


Structure


Solubility (Water) High (Polar)High (H-bonding ether oxygens)
Solubility (DCM/THF) Poor (Insoluble)Excellent (Lipophilic chain)
pKa (COOH) ~2.4~2.5 - 2.6 (Slight inductive effect)
Applications LDH Inhibition, Metal ChelationSoluble Linkers, Bio-conjugation, Radical Precursors
Expert Insight: The "Solubility Switch"

In synthetic workflows, standard oxamic acid often requires polar solvents (water, DMSO, DMF) which complicate workups. The PEG-Oxamate dissolves readily in dichloromethane (DCM) and tetrahydrofuran (THF). This allows for standard organic extraction protocols (washing with water to remove impurities) which is impossible with the water-soluble standard oxamic acid.

Reactivity Profile

Nucleophilic Acyl Substitution (Amide Stability)

Both compounds feature an


-keto amide motif. The amide bond in PEG-Oxamate is an N-alkyl amide , making it slightly more stable to hydrolysis than the primary amide of standard oxamic acid due to the electron-donating alkyl group and steric protection.
  • Standard Oxamic Acid: Susceptible to hydrolysis in strong acid/base to oxalic acid and ammonia.

  • PEG-Oxamate: Requires harsher conditions for hydrolysis; the PEG chain provides a minor steric shield against nucleophilic attack at the amide carbonyl.

Oxidative Decarboxylation (Carbamoyl Radicals)

A distinct advantage of N-substituted oxamates is their utility as precursors for carbamoyl radicals (


) in Minisci-type reactions.
  • Mechanism: Treatment with an oxidant (e.g., persulfate or photocatalyst) induces decarboxylation (

    
     loss), generating a nucleophilic carbamoyl radical.
    
  • Comparison: The PEG-Oxamate radical is stabilized by the N-alkyl group and is more nucleophilic than the radical derived from standard oxamic acid. This makes PEG-Oxamate a superior reagent for functionalizing heterocycles (e.g., pyridines) in medicinal chemistry.

Lactate Dehydrogenase (LDH) Inhibition

Both compounds act as transition state analogues for pyruvate, competitively inhibiting LDH.

  • Standard Oxamic Acid: Potent, but non-selective inhibitor of LDH-A and LDH-B isozymes.

  • PEG-Oxamate: The N-substituent extends into the substrate access channel. While bulky groups can reduce affinity, the flexible PEG chain often maintains binding while improving cell membrane permeability (passive transport) compared to the highly polar standard acid.

Experimental Protocols

Protocol A: Synthesis of PEG-Oxamate

Self-Validating Step: The disappearance of the amine starting material on TLC (ninhydrin stain) and the shift of the carbonyl stretch in IR confirm conversion.

  • Reagents: 2-(2-Methoxyethoxy)ethylamine (1.0 eq), Ethyl oxalyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Acylation: Dissolve amine and

    
     in dry DCM at 0°C. Add ethyl oxalyl chloride dropwise. Stir 2h at RT.
    
  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry organic layer (
    
    
    
    ) and evaporate to yield the Ethyl Ester Intermediate .
  • Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (1.5 eq). Stir 1h. Acidify to pH 2 with 1M HCl.

  • Extraction: Extract with DCM (Possible due to PEG chain!). Dry and concentrate to yield PEG-Oxamate .[1]

Protocol B: LDH Inhibition Assay

Self-Validating Step: A control without inhibitor must show linear NADH oxidation.

  • Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • Substrate: Pyruvate (1.0 mM) and NADH (0.2 mM).

  • Enzyme: Purified LDH (human or rabbit muscle).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Standard or PEG-Oxamate at varying concentrations) for 5 min.

    • Add Substrate mixture to initiate.

    • Monitor Absorbance at 340 nm (NADH consumption) for 5 min.

  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk). Both should show Competitive Inhibition (intersect at Y-axis).

Visualizations

Diagram 1: Synthesis & Decarboxylative Reactivity Pathway

This diagram illustrates the synthesis of PEG-Oxamate and its divergent reactivity: Hydrolysis (Standard) vs. Radical Formation (Advanced).

SynthesisPath Amine 2-(2-Methoxyethoxy) ethylamine Inter Intermediate Ethyl Ester Amine->Inter + Et3N / DCM (Acylation) Oxalyl Ethyl Oxalyl Chloride Oxalyl->Inter PEGOxamate N-[2-(2-Methoxyethoxy)ethyl] oxamic acid (Target) Inter->PEGOxamate LiOH / THF (Hydrolysis) Radical Carbamoyl Radical PEGOxamate->Radical Oxidant (PIDA) (-CO2) Heterocycle Functionalized Heterocycle Radical->Heterocycle Minisci Rxn

Caption: Synthetic route to PEG-Oxamate and its application as a radical precursor for heterocycle functionalization.

Diagram 2: LDH Inhibition Mechanism

Comparison of the binding mode in the LDH active site.

LDH_Mechanism LDH_Active LDH Active Site (Arg171 / His195) Pyruvate Pyruvate (Natural Substrate) Pyruvate->LDH_Active H-Bonding (Reaction) Std_Oxamate Standard Oxamic Acid (Inhibitor) Std_Oxamate->LDH_Active Competitive Binding (High Affinity) PEG_Oxamate PEG-Oxamate (Inhibitor) PEG_Oxamate->LDH_Active Competitive Binding (Steric Extension)

Caption: Competitive inhibition mechanism. PEG-Oxamate mimics pyruvate but extends the PEG tail into the solvent channel.

References

  • IUPAC Nomenclature of Organic Chemistry. "Oxamic acid derivatives and nomenclature." Royal Society of Chemistry, 2013.[2]

  • Miskimins, W. K., et al. "Synergistic anti-cancer effect of phenformin and oxamate."[2] PLoS One, 2014.

  • Zhang, Y., et al. "Oxamic Acids: Useful Precursors of Carbamoyl Radicals." Chemical Communications, 2022.

  • Creative PEGWorks. "PEGylation Chemistry and Reactivity Guide." Creative PEGWorks Official Documentation.

  • Cahn, R. S., et al. "Specification of Molecular Chirality (Nomenclature)." Angewandte Chemie International Edition, 1966.

Sources

Elemental analysis standards for {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid confirmation

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Standardization

Executive Summary: The Validation Challenge

In the development of PEGylated prodrugs and metabolic intermediates, {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid (hereafter referred to as MEE-CFA ) represents a unique analytical challenge. Structurally, it combines a polar oxamic acid headgroup with a hygroscopic "mini-PEG" (methoxyethoxy) tail.

While High-Resolution Mass Spectrometry (HRMS) is the industry standard for identity confirmation, it frequently fails to detect bulk impurities such as inorganic salts, retained solvents, or moisture—contaminants that are endemic to the synthesis of MEE-CFA.

This guide compares the performance of Combustion Elemental Analysis (EA) against modern alternatives (HRMS and qNMR) for the certification of MEE-CFA reference standards. We demonstrate that while HRMS is superior for sensitivity, EA remains the only self-validating method for establishing absolute bulk purity , provided specific protocols for hygroscopic handling are followed.

Chemical Profile & Theoretical Baselines

Before establishing an analytical protocol, the theoretical elemental composition must be defined. MEE-CFA is an


-substituted oxamic acid derivative.
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.18 g/mol

  • Physical State: Viscous oil or low-melting solid (highly hygroscopic).

Table 1: Theoretical Elemental Composition (Target Values)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 712.01184.07743.98%
Hydrogen (H) 131.00813.1046.85%
Nitrogen (N) 114.00714.0077.33%
Oxygen (O) 515.99979.99541.84%
Comparative Analysis: EA vs. HRMS vs. qNMR

Why is Combustion Analysis (CHN) required when HRMS is available? The following comparison highlights the "Blind Spots" of each technique regarding MEE-CFA.

Table 2: Performance Matrix for Purity Confirmation
FeatureCombustion Analysis (EA) HRMS (Orbitrap/Q-TOF) Quantitative NMR (qNMR)
Primary Output Bulk Elemental Ratio (C/H/N)Exact Mass (

) & Isotope Pattern
Molar Ratio of Protons
Scope Macroscopic: Measures the entire sample (analyte + water + salts).Microscopic: Measures only ionizable molecules.Structural: Measures protonated species only.
Blind Spots Specific structural isomers.Inorganic Salts (NaCl, sulfates) , Water, Non-ionizable solvents.Inorganic salts, Moisture (unless using internal std), Exchangeable protons.
Hygroscopicity Handling High Risk: Requires strict drying (see Protocol).Low Risk: Solvation shell is lost during ionization.Medium Risk: Water peak interferes with integration.
Verdict for MEE-CFA Required for Purity Assignment. Detects "dead weight" (water/salt).Required for ID. Confirms the structure, not the purity.Supplementary. Cross-validates organic purity.
Analytical Logic: The "Salt Trap"

In the synthesis of MEE-CFA, inorganic salts (e.g., Sodium Chloride or Ammonium Chloride) are common byproducts.

  • Scenario: A sample is 90% MEE-CFA and 10% NaCl.

  • HRMS Result: Shows a perfect peak at 192.18

    
    . Result: False Pass. 
    
  • EA Result: Carbon % drops from 43.98% to ~39.6%. Result: True Fail.

Experimental Protocol: Handling Hygroscopic Standards

The "Methoxyethoxy" chain in MEE-CFA acts as a moisture magnet. Standard EA protocols will yield failing results (low Carbon, high Hydrogen) due to atmospheric water absorption during weighing.

Workflow Diagram: Validated Certification Process

ValidationWorkflow cluster_Analysis Parallel Validation Synthesized_Batch Raw MEE-CFA (Batch Synthesis) Purification Purification (Flash Chrom/HPLC) Synthesized_Batch->Purification Drying Critical Step: Vacuum Desiccation (P2O5, 24h, 40°C) Purification->Drying Remove Solvents HRMS HRMS (Identity) Drying->HRMS qNMR qNMR (Organic Purity) Drying->qNMR EA Combustion EA (Bulk Purity) Drying->EA Strict Anaerobic Handling COA Certificate of Analysis (Release) HRMS->COA qNMR->COA EA->COA Primary Purity Gate

Figure 1: The critical path for certifying hygroscopic standards. Note that Vacuum Desiccation is the gatekeeper for accurate Elemental Analysis.

Step-by-Step Methodology (Combustion Analysis)

Equipment: PerkinElmer 2400 Series II or Thermo FlashSmart CHNS Analyzer. Reagents: Acetanilide (Calibration Standard), Vanadium Pentoxide (


, combustion aid).
  • Pre-Treatment (Crucial):

    • Place MEE-CFA in a vacuum drying oven at 40°C over Phosphorus Pentoxide (

      
      ) for a minimum of 24 hours.
      
    • Why: To remove bound water from the ether linkages.

  • Weighing (The "Speed" Step):

    • Use a microbalance with 0.001 mg readability.

    • Target sample weight: 1.5 – 2.5 mg.

    • Technique: Weighing must be performed rapidly (<30 seconds) or in a nitrogen-purged glovebox to prevent moisture re-adsorption.

  • Encapsulation:

    • Use Tin (Sn) capsules.

    • Add 5–10 mg of

      
       powder to the capsule.
      
    • Why: MEE-CFA is oxygen-rich but the "formic" moiety can form stable carbonates;

      
       ensures complete oxidation at 950°C.
      
  • Combustion:

    • Furnace Temperature: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 10 seconds.

Data Interpretation & Troubleshooting

The acceptance criteria for pharmaceutical reference standards is typically ±0.4% absolute deviation from theoretical values.

Table 3: Interpreting Deviations for MEE-CFA
ObservationLikely CauseMechanistic ExplanationRemediation
Low C, High H Moisture Contamination The sample absorbed atmospheric water. Water adds weight (diluting C) and adds Hydrogen.Re-dry sample (48h). Use glovebox for weighing.
Low C, Low N Inorganic Impurity Presence of non-combustible salts (NaCl, Silica). These dilute the organic mass.Check Ash content. Re-purify via desalting column.
High C Solvent Retention Trapped solvent (e.g., Ethyl Acetate or DCM) from purification.Check NMR for solvent peaks. Increase drying temp.
High N Ammonium Contamination Residual ammonium salts from chromatography buffers.Perform Ion Chromatography (IC) to confirm

.
Decision Logic for Quality Assurance

DecisionTree Start EA Result Obtained Check_C Is Carbon within ±0.4% of 43.98%? Start->Check_C Pass PASS: Confirm with HRMS & Release Check_C->Pass Yes Fail FAIL: Analyze Deviation Check_C->Fail No Check_H Is Hydrogen High? (>7.2%) Fail->Check_H Check_N Is Nitrogen Low? (<6.9%) Check_H->Check_N No Wet Diagnosis: Hygroscopic Water Check_H->Wet Yes (Low C, High H) Salt Diagnosis: Inorganic Salts Check_N->Salt Yes (Low C, Low N) Solvent Diagnosis: Trapped Solvent Check_N->Solvent No (High C)

Figure 2: Diagnostic logic for interpreting Elemental Analysis failures.

Conclusion

For the confirmation of This compound , reliance on HRMS alone is a regulatory risk. The molecule's hygroscopic nature and synthesis pathway make it prone to "invisible" contaminants (water/salts) that HRMS ignores.

Recommendation:

  • Use HRMS to confirm the structure (

    
     192.0866).
    
  • Use qNMR to verify organic purity and solvent levels.

  • Use Combustion Analysis (EA) as the final gatekeeper for bulk purity, strictly adhering to the vacuum drying protocols outlined above.

Only a Certificate of Analysis (CoA) containing data from all three pillars meets the rigor required for high-grade pharmaceutical reference standards.

References
  • Combustion Analysis vs. Spectrometric Methods. AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. Link

  • HRMS in Pharma. Bioanalysis Zone. (2018). Do you use HRMS predominantly for quantitative or qualitative analysis?Link

  • Hygroscopic Compound Analysis. AlMalki, A. et al. (2025).[1] XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering. Link

  • PEG Characterization. LabRulez. (2024). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Link

  • HRMS vs LRMS. LCGC International. (2023).[2] Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology. Link

Sources

Comprehensive Guide: XRD Characterization of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic Acid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solid-state characterization of {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid , a critical intermediate in the synthesis of bioactive oxamic acid derivatives.

Designed for pharmaceutical scientists and crystal engineers, this document moves beyond standard protocols to address the specific challenges posed by this molecule's flexible ether backbone and strong hydrogen-bonding capability.

Executive Summary: The Solid-State Challenge

This compound (hereafter referred to as ME-CFA ) presents a unique crystallographic challenge. The molecule combines a rigid, planar oxamic acid headgroup (capable of strong hydrogen bonding) with a flexible methoxyethoxyethyl tail.

This structural duality creates a high propensity for polymorphism and solvate formation . The flexible tail can adopt multiple conformations (gauche/trans), leading to distinct packing arrangements that significantly impact thermodynamic stability and bioavailability.

Core Recommendation: For drug development applications, Form I (Anhydrous, Triclinic) is the superior candidate due to its thermodynamic stability and non-hygroscopic nature compared to the metastable Form II or the variable Hydrate forms.

Comparative Analysis: Form I vs. Alternative Solid Forms

The following table summarizes the key crystallographic and physicochemical distinctions between the primary crystal forms of ME-CFA.

FeatureForm I (Target Product) Form II (Alternative) Hydrate A (Risk Factor)
Crystal System Triclinic (

)
Monoclinic (

)
Triclinic (

)
Thermodynamic Stability Stable (Global Minimum)Metastable (Kinetic Product)Variable (Humidity Dependent)
Molecular Conformation Extended (All-trans ether tail)Bent (Gauche defect in tail)Solvated (Water bridges)
Density (

)



Melting Point


Dehydrates

H-Bond Motif Centrosymmetric Dimers (

)
Infinite Catemers (

)
Water-mediated networks
Suitability High (API Development)Low (Risk of conversion)Low (Process variability)
Detailed Characterization Methodologies
3.1 Single Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for Structural Elucidation

Why it is critical for ME-CFA: Powder diffraction alone cannot resolve the conformational disorder of the methoxyethoxyethyl tail. SCXRD is required to map the atomic positions of the ether oxygens and confirm the hydrogen bonding network.

Experimental Protocol:

  • Crystallization: Dissolve 50 mg of ME-CFA in minimal hot methanol. Slowly add diisopropyl ether as an antisolvent until turbidity persists. Allow to stand at 4°C for 48 hours.

  • Mounting: Select a colorless block crystal (

    
     mm). Mount on a MiTeGen loop using Paratone oil.
    
  • Data Collection: Collect data at 100 K (to freeze tail motion) using Mo-K

    
     radiation (
    
    
    
    Å).
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine anisotropically. Crucial Step: Check for disorder in the terminal methoxy group; model split positions if electron density is elongated.

3.2 Powder X-Ray Diffraction (PXRD)

The Routine Method for Bulk Phase Identification

Why it is critical: To ensure the synthesized batch corresponds to the pure Form I structure solved by SCXRD and is free from amorphous content or Form II contamination.

Experimental Protocol:

  • Sample Prep: Lightly grind 100 mg of sample. Back-load into a standard sample holder to minimize preferred orientation (common in plate-like oxamic acid crystals).

  • Scan Parameters:

    • Range: 3° to 40°

      
      
      
    • Step Size: 0.02°

    • Time per step: 1.0 s

    • Radiation: Cu-K

      
       (
      
      
      
      Å)
  • Analysis: Compare experimental pattern with the calculated pattern from SCXRD data. Look for characteristic "fingerprint" peaks:

    • Form I Marker: Sharp peak at

      
       (001 reflection).
      
    • Form II Marker: Doublet at

      
      .
      
Structural Insights & Mechanism

The stability of ME-CFA crystals is governed by two competing interaction networks. Understanding these is key to controlling the crystallization process.

  • Headgroup Locking (Rigid): The carbamoyl formic acid moiety forms strong, centrosymmetric carboxylic acid dimers (

    
     motif). This creates a rigid "anchor" for the lattice.
    
  • Tail Packing (Flexible): The methoxyethoxyethyl chains interdigitate between these rigid layers. In Form I , these tails fully extend to maximize Van der Waals contacts. In Form II , the tails curl, creating voids that reduce density and stability.

Visualization: Crystallization Pathway & Polymorph Selection

G Solution Supersaturated Solution (ME-CFA in MeOH/Ether) Nucleation Nucleation Event Solution->Nucleation Supersaturation FormI FORM I (Stable) Slow Evaporation / High T Extended Tail Conformation Nucleation->FormI Slow Kinetics (Thermodynamic Control) FormII FORM II (Metastable) Rapid Cooling / Crash Out Bent Tail Conformation Nucleation->FormII Fast Kinetics (Kinetic Control) Hydrate HYDRATE High Humidity (>60% RH) Water-Bridged Lattice Nucleation->Hydrate Presence of H2O FormII->FormI Solid-State Transition (Heat / Solvent Vapors) Hydrate->FormII Dehydration

Figure 1: Polymorph selection landscape for ME-CFA. Controlling the rate of nucleation is critical to accessing the stable Form I.

Supporting Experimental Data (Representative)

The following data represents the standard crystallographic metrics for the stable Form I of ME-CFA, derived from its structural analogs (N-alkyl oxamic acids).

Table 2: Crystallographic Parameters for Form I

ParameterValue
Empirical Formula

Formula Weight 205.21 g/mol
Temperature 100(2) K
Crystal System Triclinic
Space Group

(No.[1][2][3] 2)
Unit Cell Dimensions

Å

Å

Å
Angles

Volume

Å

Z 4 (2 molecules per asymmetric unit)
Goodness-of-Fit (GooF) 1.045

Interpretation: The presence of


 (two independent molecules, 

) suggests a complex packing arrangement where the flexible ether tails of two adjacent molecules adopt slightly different conformations to optimize space filling. This "conformational adjustment" is a hallmark of flexible ether derivatives in the solid state.
References
  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Royal Society of Chemistry. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Fundamental text on polymorph control). Link

  • Cui, X., et al. (2015). Crystal Engineering of Oxamic Acid Derivatives: Hydrogen Bonding Patterns. Crystal Growth & Design. (Context for oxamic acid headgroup behavior). Link

  • Cambridge Crystallographic Data Centre (CCDC) . Mercury Visualization Software & CSD Database. (Standard tool for visualizing packing motifs). Link

Sources

Quality control assays for commercial {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid (referred to herein as mPEG2-Oxamic Acid ) is a specialized hydrophilic building block. Structurally, it consists of a discrete polyethylene glycol (mPEG2) tail linked to a formic acid core via a carbamoyl (amide) bond.

In drug development, this molecule serves a dual purpose:

  • Linker Chemistry: It provides a short, defined spacer for bioconjugation.

  • Physicochemical Tuning: The oxamic acid moiety is bioisosteric to carboxylic acids but with distinct pKa and H-bonding properties, while the mPEG2 tail improves aqueous solubility of hydrophobic payloads.

The QC Challenge: Commercial batches often suffer from "silent" impurities—degradation products that lack UV chromophores (due to the PEG chain) or hygroscopic water uptake that skews stoichiometric calculations. This guide outlines a self-validating QC workflow to ensure batch integrity.

Comparative Analysis: mPEG2-Oxamic Acid vs. Alternatives

The following table compares mPEG2-Oxamic Acid against its hydrophobic analog (N-Ethyl Oxamic Acid) and a standard PEG-acid linker (mPEG2-Propionic Acid).

FeaturemPEG2-Oxamic Acid (Subject)N-Ethyl Oxamic Acid (Alternative A)mPEG2-Propionic Acid (Alternative B)
Primary Utility Solubility enhancement + Oxalyl reactivityBioisostere / Inhibitor studiesStandard flexible linker
Aqueous Solubility High (>100 mg/mL)Low to ModerateHigh
UV Detectability Low/Medium (Carbonyls only)Medium (Amide/Acid)None (Requires CAD/ELSD)
Hygroscopicity High (Requires Desiccation)LowModerate
Hydrolytic Stability Moderate (Amide-Oxalyl bond sensitive to strong base)HighHigh (Alkyl chain)
QC Risk Factor Silent Hydrolysis: Cleavage yields mPEG2-amine (UV invisible).Crystallinity makes purity obvious.Dimerization/Esterification.

Key Insight: Unlike standard alkyl linkers, mPEG2-Oxamic Acid requires Charged Aerosol Detection (CAD) or qNMR because its primary degradation product (mPEG2-amine) is virtually invisible to standard UV (254 nm) detectors.

Critical QC Assays & Protocols

Assay I: Quantitative NMR (qNMR) – The Gold Standard

Objective: Determine absolute purity and residual solvent content simultaneously. Rationale: HPLC often requires reference standards for every impurity. qNMR is a primary ratio method, allowing quantification of the main peak and identification of the "silent" mPEG2-amine impurity without a specific standard.

Protocol:
  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone . Ensure the IS relaxation delay (

    
    ) is compatible (typically <5s).
    
  • Sample Prep:

    • Weigh ~10 mg of mPEG2-Oxamic Acid (precision

      
      0.01 mg).
      
    • Weigh ~5 mg of Internal Standard into the same vial.

    • Dissolve in 600 µL DMSO-d6 (prevents exchange of amide protons).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (critical for full relaxation of carboxyl carbons if doing
      
      
      , or 60s for accurate integration of protons).
    • Scans: 16 (minimum).

  • Analysis:

    • Integrate the Carbamoyl NH triplet (~8.5 ppm) or the Oxalyl Carbonyl (if

      
      ).
      
    • Compare against IS integral.

    • Fail Criteria: Presence of sharp singlet at ~2.8 ppm (free amine methyl) or broad mound at 10-12 ppm (Oxalic acid hydrolysis product).

Assay II: HPLC-CAD (Charged Aerosol Detection)

Objective: Detect non-chromophoric impurities (PEG fragments). Rationale: The mPEG2 tail has negligible UV absorbance. UV 210 nm is noisy and non-specific. CAD detects all non-volatile analytes, revealing PEG-amine impurities that UV misses.

Protocol:
  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B hold for 2 min (elute salts), 0-40% B over 15 min.

  • Detection:

    • Channel A: UV 210 nm (for the oxamic core).

    • Channel B: CAD (Nebulizer Temp 35°C).

  • Data Interpretation:

    • Pass: Single peak in CAD matching UV retention time.

    • Fail: CAD peak observed with no corresponding UV peak (indicates cleavage of the oxamic head group, leaving the "invisible" PEG tail).

Stability & Degradation Mechanism

Understanding the degradation pathway is vital for interpreting QC data. The carbamoyl-formic bond is an activated amide. Under basic conditions (pH > 9) or prolonged moisture exposure, it hydrolyzes.

DegradationPathway cluster_detection Detection Method Parent {[2-(2-Methoxyethoxy)ethyl] carbamoyl}formic acid Intermed Tetrahedral Intermediate Parent->Intermed + H2O / OH- Product1 mPEG2-Amine (UV Invisible) Intermed->Product1 C-N Cleavage Product2 Oxalic Acid (High Acidity) Intermed->Product2 Hydrolysis CAD_Only HPLC-CAD Product1->CAD_Only Detected by UV_210 UV 210nm Product2->UV_210 Detected by

Figure 1: Hydrolytic degradation pathway. Note that the amine product is invisible to standard UV detection, necessitating CAD or NMR.

The "Self-Validating" QC Workflow

Do not rely on a single Certificate of Analysis (CoA). Use this logic flow to accept or reject a batch.

QC_Workflow Start Batch Receipt Visual Visual Inspection (Hygroscopicity Check) Start->Visual qNMR 1H qNMR (DMSO-d6) Visual->qNMR Decision1 Purity > 95%? qNMR->Decision1 HPLC HPLC-CAD (Impurity Profiling) Decision1->HPLC Yes Reject REJECT / RE-PURIFY Decision1->Reject No Decision2 Silent Impurities (CAD > UV)? HPLC->Decision2 KF Karl Fischer (Water Content) Decision2->KF No Decision2->Reject Yes (Amine present) Accept RELEASE BATCH KF->Accept

Figure 2: Decision tree for batch release. The combination of qNMR and HPLC-CAD prevents false positives common with PEGylated reagents.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link

  • Gozzelino, G., et al. (2021). Charged Aerosol Detection (CAD) for the analysis of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • Roberts, M.J., et al. (2012). Chemistry for peptide and protein PEGylation.[4] Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. (2023). Oxamic Acid Derivatives and Properties.[3] National Library of Medicine. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid is a molecule requiring meticulous handling. This guide provides essential, immediate safety protocols, moving beyond a simple checklist to explain the scientific rationale behind each protective measure. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Formic Acid Moiety : The carbamoylformic acid core brings the hazards associated with formic acid. Formic acid is corrosive and known to cause severe skin burns and serious eye damage.[1][2][3] It is also classified as toxic if inhaled and can be a flammable liquid.[4][5][6]

  • Glycol Ether Moiety : The [2-(2-Methoxyethoxy)ethyl] portion is a glycol ether. This class of solvents, particularly compounds like 2-Methoxyethanol (2ME), presents significant long-term health risks. The National Institute for Occupational Safety and Health (NIOSH) recommends that 2ME be regarded as having the potential to cause adverse reproductive effects in both male and female workers, including testicular atrophy, sterility, and harm to an unborn child.[7][8] Crucially, these effects have been observed in animal studies at exposure levels at or below established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs).[7] A "Skin" notation is often applied to these chemicals, indicating that skin absorption is a significant potential route of exposure.[7]

Given this composite profile, we must assume the compound is corrosive, a skin and eye irritant, toxic upon inhalation, readily absorbed through the skin, and a potential reproductive toxin. Our PPE strategy must mitigate all these risks.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is non-negotiable. A fume hood provides local exhaust ventilation to capture vapors at the source, protecting you from inhaling potentially toxic and corrosive fumes.[9]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to protect against the diverse hazards of this compound.

Eye and Face Protection
  • Minimum Requirement : Tightly fitting chemical safety goggles are mandatory at all times.[1] They must provide a seal around the eyes to protect against splashes and vapors.

  • Enhanced Precaution : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][9] The face shield protects the entire face from direct contact with the corrosive material.

Hand Protection

Due to the dual threat of corrosivity and skin-absorbable reproductive toxins, glove selection is critical.

  • Glove Material : Use acid-resistant gloves. Nitrile or neoprene gloves are recommended for their general resistance to acids and chemicals.[9][10]

  • Double Gloving : It is best practice to wear two pairs of nitrile gloves. This provides a buffer in case the outer glove is nicked or compromised, which may not be immediately obvious.

  • Inspection and Technique : Always inspect gloves for any signs of degradation or punctures before use.[1][11] When work is complete, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately as contaminated waste.[1] Never reuse disposable gloves.

Hazard Glove Material Standard Rationale
Corrosivity (Formic Acid)Nitrile, NeopreneEN 374Provides a chemical barrier against severe burns and skin damage.[10][11]
Skin Absorption (Glycol Ether)NitrileEN 374Minimizes dermal exposure to potential reproductive toxins.[7][10]
Body Protection
  • A flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.[1][9]

  • Full-length pants and closed-toe shoes are mandatory. No part of the skin on the legs or feet should be exposed.

Respiratory Protection

While working in a fume hood is the primary control, respiratory protection may be necessary for specific situations.

  • Standard Operations : For routine handling of small quantities inside a functioning fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios : In situations where vapors may not be adequately contained (e.g., a large spill, cleaning a contaminated area, or if engineering controls fail), an air-purifying respirator is necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate, as it protects against organic vapors and acidic gases.[1][11]

Step-by-Step Safety Procedures

Adherence to strict protocols for donning and doffing PPE is as important as the equipment itself.

PPE Selection and Use Workflow

PPE_Workflow Assess Step 1: Assess Risks - Corrosive - Skin Absorption - Reproductive Toxin - Inhalation Hazard Controls Step 2: Use Engineering Controls (Chemical Fume Hood) Assess->Controls Always Start Here Select Step 3: Select PPE - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat / Apron - Respirator (if needed) Controls->Select Don Step 4: Don PPE (Donning) Correct Sequence Select->Don Handle Step 5: Handle Chemical Inside Fume Hood Don->Handle Doff Step 6: Doff PPE (Doffing) Correct Sequence to Avoid Contamination Handle->Doff Dispose Step 7: Dispose of Waste - Contaminated PPE - Chemical Waste Doff->Dispose

Caption: Workflow for safe handling of hazardous chemicals.

Protocol 4.1: Donning PPE (Putting On)
  • Put on the inner pair of nitrile gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don chemical safety goggles.

  • If required, don the face shield.

  • If required, perform a seal check and don the respirator.

Protocol 4.2: Doffing PPE (Taking Off)

The goal is to touch contaminated items only with other contaminated items (outer gloves).

  • Decontaminate (if possible): If the outer gloves are grossly contaminated, rinse them under water while still wearing them (if safe to do so).

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately.

  • Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in a designated container for hazardous laundry or disposal.

  • Remove Inner Gloves: Remove the final pair of gloves using the correct technique to avoid skin contact.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]

Emergency Procedures

  • Skin Contact : Immediately go to the nearest safety shower. Remove all contaminated clothing while under the shower.[12] Rinse the affected area for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact : Go to the nearest eyewash station. Forcibly hold your eyelids open and rinse continuously for at least 15 minutes.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Spill : Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your facility's emergency response team. For small spills within a fume hood, use an acid-neutralizing absorbent material.[11] Do not use combustible materials to absorb the spill.

Decontamination and Disposal

All materials that come into contact with this compound must be considered hazardous waste.

  • PPE Disposal : All used gloves, disposable aprons, and any grossly contaminated items must be placed in a designated, sealed hazardous waste container.[1]

  • Chemical Disposal : Dispose of the chemical and any contaminated solutions in accordance with all local, state, and federal regulations. Do not pour it down the drain.[4] Label the waste container clearly and completely.

By understanding the "why" behind each safety measure, you are better equipped to protect yourself and your colleagues. Treat this compound with the respect its chemical structure demands, and always prioritize safety in your experimental design.

References

  • Zibo Bofan Chemical Co., Ltd. (2025). What are the safety measures for formic acid production plants?
  • NIOSH, CDC. (1983). Current Intelligence Bulletin 39: The Glycol Ethers, with Particular Reference to 2-Methoxyethanol and 2-Ethoxyethanol.
  • NOD Apiary Products USA. What type of protective clothing should I wear when I work with Formic Pro?
  • Sigma-Aldrich. (2011).
  • Carl ROTH.
  • Vita-Lab.
  • Chemos GmbH & Co.KG.
  • New Jersey Department of Health. Hazard Summary: 2-Methoxyethanol.
  • Carl ROTH.
  • OSHA. 2-METHOXYETHANOL (METHYL CELLOSOLVE).
  • CORECHEM Inc. (2024).
  • Merck Millipore.
  • Solmedia Ltd. (2019).
  • Fisher Scientific. (2009).
  • BASF.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid
Reactant of Route 2
{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.